Antifungal agent 47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H38BrClNO2P |
|---|---|
Molecular Weight |
699.1 g/mol |
IUPAC Name |
3-[(Z)-3-(4-tert-butylphenyl)-3-(2-chloro-4-pyridinyl)prop-2-enoyl]oxypropyl-triphenylphosphanium bromide |
InChI |
InChI=1S/C39H38ClNO2P.BrH/c1-39(2,3)32-22-20-30(21-23-32)36(31-24-25-41-37(40)28-31)29-38(42)43-26-13-27-44(33-14-7-4-8-15-33,34-16-9-5-10-17-34)35-18-11-6-12-19-35;/h4-12,14-25,28-29H,13,26-27H2,1-3H3;1H/q+1;/p-1/b36-29-; |
InChI Key |
JZFBGYQBQKVVGG-BLOFJABHSA-M |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C(=C/C(=O)OCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C5=CC(=NC=C5)Cl.[Br-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=CC(=O)OCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=NC=C5)Cl.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
Turbinmicin: A Deep Dive into a Novel Marine-Derived Antifungal Agent
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and preclinical evaluation of turbinmicin, a promising novel antifungal agent. The emergence of multi-drug-resistant (MDR) fungal pathogens, such as Candida auris, presents a significant threat to global health, necessitating the discovery of new therapeutics with novel mechanisms of action. Turbinmicin, a natural product derived from a marine microbiome, has demonstrated potent and broad-spectrum antifungal activity, including against pan-resistant fungal strains, making it a compelling candidate for further development.
Discovery and Origin
Turbinmicin was discovered through a systematic effort to identify novel antimicrobial compounds from under-explored marine ecosystems.[1][2] A research collaboration at the University of Wisconsin-Madison collected various ocean-dwelling invertebrates from the Florida Keys between 2012 and 2016.[3][2] From these organisms, nearly 1,500 strains of actinobacteria were isolated and cultivated.[3][2]
The producing organism of turbinmicin was identified as a strain of Micromonospora sp. (WMMC-415), isolated from the microbiome of a sea squirt, Ecteinascidia turbinata.[3][4] This discovery highlights the potential of marine invertebrate microbiomes as a rich source of novel, bioactive secondary metabolites.[3][1] The name "turbinmicin" is derived from the species name of its host organism.[3][1]
Discovery Workflow
The discovery of turbinmicin followed a multi-step process, beginning with sample collection and culminating in the identification of a potent antifungal molecule. This workflow can be visualized as follows:
Quantitative Data on Antifungal Activity
Turbinmicin has demonstrated potent in vitro activity against a wide range of clinically relevant fungal pathogens, including those with resistance to existing antifungal drug classes.
In Vitro Susceptibility Testing
The minimum inhibitory concentrations (MICs) of turbinmicin were determined against a panel of 39 fungal isolates using the Clinical and Laboratory Standards Institute (CLSI) microbroth dilution methods (M27 and M38).[4] The results indicate broad-spectrum activity, with particularly low MICs against multi-drug-resistant strains.
| Fungal Species | Strain ID | MIC (µg/mL) | Resistance Profile |
| Candida auris | B11211 | 0.25 | Pan-resistant (Fluconazole MIC >256 µg/mL, Amphotericin B MIC 2 µg/mL, Micafungin MIC 4 µg/mL) |
| Candida glabrata | - | - | Echinocandin and triazole-resistant |
| Aspergillus fumigatus | F11628 | - | Triazole-resistant |
| Various Genera | - | 0.03 - 0.5 | Most tested genera |
| Zygomycetes | - | 4 - 8 | - |
| A comprehensive table of MIC values against all 39 tested isolates can be found in the supplementary materials of the primary publication by Zhang et al. in Science (2020). |
In Vivo Efficacy Studies
The efficacy of turbinmicin has been evaluated in mouse models of invasive fungal infections, demonstrating its potential for in vivo activity.
| Infection Model | Fungal Strain | Host | Dosing Regimen | Outcome |
| Invasive Candidiasis | Candida auris (B11211) | Neutropenic mice | 0.25 to 4 mg/kg every 6 hours for 24 hours | 3.6 log10 reduction in kidney fungal burden at the highest dose.[5] |
| Invasive Pulmonary Aspergillosis | Aspergillus fumigatus (F11628) | Neutropenic and corticosteroid-immunosuppressed mice | 0.25 to 1 mg/kg every 6 hours for 4 days | 1.5 log10 reduction in lung fungal burden at the highest dose.[6] |
Importantly, turbinmicin exhibited a favorable safety profile in these studies, with no toxic side effects observed in mice at concentrations up to 1000 times higher than the minimum effective dose.[2]
Mechanism of Action
Turbinmicin exerts its antifungal effect through a novel mechanism of action, targeting a fungal-specific pathway and thereby minimizing the potential for cross-resistance with existing antifungal agents.[4]
Inhibition of Vesicular Trafficking
The primary molecular target of turbinmicin has been identified as Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein.[1][4][7][8] Sec14p plays a crucial role in the regulation of the trans-Golgi network, which is central to vesicle-mediated trafficking in fungal cells.[7] By inhibiting Sec14p, turbinmicin disrupts the secretory and endocytic pathways, leading to an accumulation of cargo proteins in the Golgi and endosomes.[4] This disruption of cellular transport is ultimately fungicidal.
This mechanism is particularly effective against fungal biofilms, which are notoriously resistant to conventional antifungal therapies. Turbinmicin has been shown to disrupt the delivery of extracellular vesicles (EVs) that are essential for the formation of the biofilm matrix.[9][10] This not only inhibits biofilm formation but can also potentiate the activity of other antifungal drugs against established biofilms.[9][10]
Signaling Pathway Diagram
The proposed mechanism of action for turbinmicin is illustrated in the following diagram:
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of turbinmicin.
Isolation of Turbinmicin-Producing Bacterium
-
Sample Collection : Specimens of the sea squirt Ecteinascidia turbinata were collected from their natural marine habitat in the Florida Keys.
-
Bacterial Isolation : The collected specimens were surface-sterilized and homogenized. The resulting tissue slurry was serially diluted and plated on various selective agar media suitable for the growth of actinomycetes.
-
Cultivation and Strain Identification : Individual bacterial colonies were isolated, purified, and identified based on their morphological characteristics and 16S rRNA gene sequencing. This led to the identification of the Micromonospora sp. strain WMMC-415.
In Vitro Antifungal Susceptibility Testing
-
Methodology : The in vitro activity of purified turbinmicin was assessed using the broth microdilution methods outlined in the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for filamentous fungi).
-
Inoculum Preparation : Fungal isolates were cultured on appropriate agar plates to obtain fresh, viable colonies. Suspensions were prepared in sterile saline and adjusted to a standardized turbidity equivalent to a 0.5 McFarland standard.
-
Assay Procedure : The assay was performed in 96-well microtiter plates. Two-fold serial dilutions of turbinmicin were prepared in RPMI-1640 medium. The standardized fungal inoculum was added to each well.
-
Incubation : The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination : The MIC was defined as the lowest concentration of turbinmicin that resulted in a significant inhibition of visible fungal growth compared to the growth control well.
In Vivo Efficacy in a Mouse Model of Invasive Candidiasis
-
Animal Model : A neutropenic mouse model of invasive candidiasis was used, which is a standard model for evaluating antifungal efficacy.
-
Immunosuppression : Mice were rendered neutropenic through the administration of cyclophosphamide.
-
Infection : Mice were infected intravenously with a clinical isolate of pan-resistant Candida auris (B11211).
-
Treatment : Treatment with turbinmicin was initiated shortly after infection. The compound was administered via intraperitoneal injection at various doses (0.25 to 4 mg/kg) every 6 hours for a total of 24 hours.
-
Efficacy Assessment : The primary endpoint was the fungal burden in the kidneys, a major target organ in this infection model. Kidneys were harvested, homogenized, and plated on selective agar to determine the number of colony-forming units (CFUs) per gram of tissue. A significant reduction in CFU/g compared to vehicle-treated control mice indicated efficacy.
Conclusion
Turbinmicin represents a significant advancement in the search for novel antifungal agents. Its marine origin, potent activity against MDR pathogens, and unique mechanism of action make it a highly promising lead compound for preclinical and clinical development. The targeting of the fungal-specific Sec14p protein and the resulting disruption of vesicular trafficking offer a new strategy to combat invasive fungal infections and the growing challenge of antifungal resistance. Further research into the optimization of turbinmicin's structure and its formulation for therapeutic delivery is warranted.
References
- 1. New Effective and Safe Antifungal Isolated From Sea Squirt Microbiome - School of Pharmacy [pharmacy.wisc.edu]
- 2. Scientists Discover New Effective and Safe ‘Antifungal Turbinmicin’ from Sea Squirt Microbiome [sciencetimes.com]
- 3. courthousenews.com [courthousenews.com]
- 4. A marine microbiome antifungal targets urgent-threat drug-resistant fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal microbiomes hold the key to new antifungals | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 7. Turbinmicin inhibits Candida biofilm growth by disrupting fungal vesicle–mediated trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Turbinmicin inhibits Candida biofilm growth by disrupting fungal vesicle-mediated trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. odisee.limo.libis.be [odisee.limo.libis.be]
In-Depth Technical Guide to the Mechanism of Action of Antifungal Agent 47
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 47, also identified as compound 3b, is a novel derivative of the fungicide pyrimorph. This technical guide delineates the core mechanism of action of this potent antifungal compound. By incorporating a triphenylphosphonium (TPP) cation, this compound is specifically targeted to the mitochondria of pathogenic fungi. This targeted delivery leads to a cascade of events within the mitochondria, primarily the inhibition of the respiratory chain, a subsequent reduction in adenosine triphosphate (ATP) synthesis, and ultimately, fungal cell death. This document provides a comprehensive overview of the available data, detailed experimental protocols derived from published research, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Mitochondrial Disruption
This compound's primary mode of action is the targeted disruption of mitochondrial function in pathogenic fungi. This is achieved through the strategic inclusion of a triphenylphosphonium (TPP) moiety, a lipophilic cation that actively accumulates within the mitochondria due to the organelle's negative membrane potential.
The core fungicidal activity stems from the pyrimorph fragment of the molecule, which, once concentrated in the mitochondria, exerts the following effects:
-
Inhibition of the Electron Transport Chain: this compound acts as a potent inhibitor of the mitochondrial respiratory chain. This disruption halts the flow of electrons, a critical process for generating the proton gradient necessary for ATP synthesis.
-
Inhibition of ATP Synthesis: By blocking the respiratory chain, the agent effectively shuts down oxidative phosphorylation, leading to a significant decrease in the production of ATP, the primary energy currency of the cell. The inhibition of ATP production in P. capsici mycelium has been quantified at 61.70 ± 3.64% after 3 hours of treatment with a 35 μM concentration of the agent.[1]
-
Induction of Mitochondrial Swelling: The disruption of normal mitochondrial processes leads to morphological changes, including mitochondrial swelling, further compromising the organelle's function.[1]
-
Broad-Spectrum Fungicidal Activity: The fundamental role of mitochondria in cellular survival makes this targeted attack effective against a wide range of pathogenic fungi.
Quantitative Data Summary
The efficacy of this compound has been demonstrated against several phytopathogenic fungi. The following table summarizes the median effective concentration (EC50) values, providing a quantitative measure of its antifungal activity.
| Fungal Species | EC50 (μM) |
| Sclerotinia sclerotiorum | 4.78 |
| Pythium aphanidermatum | 11.00 |
| Phytophthora capsici | 12.70 |
| Rhizoctonia solani | 21.74 |
| Botrytis cinerea | 22.42 |
Data sourced from Yin F, et al. J Agric Food Chem. 2023.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound at the cellular and mitochondrial levels.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for the characterization of this compound's mechanism of action.
Antifungal Activity Assay (EC50 Determination)
This protocol outlines the procedure for determining the in vitro antifungal efficacy of agent 47 against various pathogenic fungi.
Experimental Workflow Diagram
Caption: Workflow for antifungal activity assay.
Methodology:
-
Fungal Strains and Culture Conditions: The tested phytopathogenic fungi (Phytophthora capsici, Rhizoctonia solani, Botrytis cinerea, Pythium aphanidermatum, and Sclerotinia sclerotiorum) are cultured on potato dextrose agar (PDA) plates at 25°C in the dark.
-
Preparation of Antifungal Agent: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A series of dilutions are then prepared from the stock solution to achieve the desired final concentrations for the assay.
-
Assay Procedure:
-
Mycelial discs (5 mm in diameter) are taken from the edge of actively growing fungal colonies.
-
The mycelial discs are placed on fresh PDA plates.
-
Aliquots of the different concentrations of this compound are added to the PDA plates. A control group with DMSO alone is also included.
-
The plates are incubated at 25°C for 48-72 hours.
-
-
Data Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the control colony and T is the diameter of the treated colony.
-
The EC50 values are calculated by probit analysis using statistical software.
-
ATP Synthesis Inhibition Assay
This protocol describes the method to quantify the inhibitory effect of this compound on ATP synthesis in fungal mycelia.
Methodology:
-
Mycelia Preparation: P. capsici is cultured in a suitable liquid medium to obtain fresh mycelia. The mycelia are then harvested by filtration and washed with sterile water.
-
Treatment with Antifungal Agent: The harvested mycelia are resuspended in a buffer solution and treated with a specific concentration (e.g., 35 μM) of this compound or with DMSO as a control. The suspension is incubated for a defined period (e.g., 3 hours).
-
ATP Extraction: After incubation, the mycelia are collected, and ATP is extracted using an appropriate ATP assay kit according to the manufacturer's instructions. This typically involves cell lysis to release the intracellular ATP.
-
ATP Quantification: The amount of ATP in the extracts is measured using a luminometer. The luminescence generated is proportional to the ATP concentration.
-
Data Analysis: The ATP inhibition rate is calculated as follows: Inhibition Rate (%) = [(ATPC - ATPT) / ATPC] × 100, where ATPC is the ATP concentration in the control group and ATPT is the ATP concentration in the treated group.
Conclusion
This compound represents a promising development in the search for novel fungicides. Its targeted delivery to the mitochondria and subsequent disruption of essential energy production pathways provide a potent and broad-spectrum mechanism of action. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antifungal discovery. Further investigation into the precise molecular interactions within the electron transport chain and in vivo efficacy studies will be crucial for the continued development of this compound as a potential commercial fungicide.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Fungicidal Properties of Antifungal Agent 47
This technical guide provides a comprehensive overview of the fungicidal properties, mechanism of action, and relevant experimental methodologies for this compound. The information is compiled for researchers, scientists, and professionals involved in the development of novel antifungal therapies.
Introduction
This compound, also identified as compound 3b in the primary literature, is a promising fungicidal compound with broad-spectrum activity against a range of phytopathogenic fungi.[1][2][3][4] Its unique mode of action, targeting fungal mitochondria, makes it a subject of significant interest for the development of new fungicides. This agent is a derivative of the pyrimorph fragment, engineered with a triphenylphosphonium (TPP) cation to specifically target the mitochondria of pathogenic fungi.[1]
Fungicidal Properties
This compound has demonstrated potent fungicidal activity against several economically important plant pathogens. Its efficacy is highlighted by low EC50 values, indicating high potency.
Table 1: In Vitro Fungicidal Activity of this compound
| Fungal Species | EC50 (μM) |
| Phytophthora capsici | 12.70 |
| Rhizoctonia solani | 21.74 |
| Botrytis cinerea | 22.42 |
| Pythium aphanidermatum | 11.00 |
| Sclerotinia sclerotiorum | 4.78 |
| Source: MedChemExpress[1] |
Furthermore, in vivo studies have confirmed its practical applicability.
Table 2: In Vivo Efficacy of this compound against Botrytis cinerea in Tomato Fruits
| Treatment Mode | Concentration (μg/mL) | Control Efficacy (%) |
| Protective | 200 | 59.01 |
| Curative | 200 | 53.56 |
| Source: MedChemExpress[1] |
Mechanism of Action
The primary mechanism of action of this compound is the disruption of mitochondrial function in fungal cells.[1] This is achieved through a dual-action process involving the inhibition of the mitochondrial respiratory chain and the subsequent blockage of adenosine 5'-triphosphate (ATP) synthesis.[1][2][3] The presence of the lipophilic triphenylphosphonium cation facilitates the accumulation of the compound within the mitochondria.
Key aspects of its mechanism include:
-
Strong Respiratory Inhibition: this compound potently inhibits the mitochondrial respiratory chain, a critical process for cellular energy production.[1]
-
ATP Synthesis Inhibition: By disrupting the respiratory chain, the agent effectively shuts down the production of ATP, the cell's primary energy currency.[1][2][3] In laboratory settings, a 35 μM concentration of this compound for 3 hours resulted in a 61.70 ± 3.64% inhibition of ATP production in the mycelium of P. capsici.[1]
-
Mitochondrial Dysfunction: The inhibition of respiration and ATP synthesis leads to severe mitochondrial dysfunction, including mitochondrial swelling and loss of membrane potential.[1]
Experimental Protocols
The following are generalized protocols for assessing the fungicidal properties of compounds like this compound. These are based on standard methodologies and should be adapted as needed for specific experimental conditions. The primary research for this compound is attributed to Yin F, et al. in the Journal of Agricultural and Food Chemistry (2023).[1]
4.1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the minimum inhibitory concentration (MIC) and EC50 of an antifungal agent.
-
Preparation of Antifungal Agent: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Culture the fungal strain on a suitable agar medium. Harvest spores and adjust the concentration to a standard density (e.g., 1 x 10^5 spores/mL) in the broth medium.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions. Include positive (no agent) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).
-
Growth Measurement: Determine fungal growth by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC50 value by fitting the data to a dose-response curve.
4.2. Mitochondrial Respiration Assay
This assay measures the effect of the antifungal agent on oxygen consumption by isolated mitochondria.
-
Mitochondria Isolation: Grow the fungal mycelia in liquid culture. Harvest the mycelia and disrupt the cells using mechanical or enzymatic methods in an isolation buffer. Isolate mitochondria by differential centrifugation.
-
Oxygen Consumption Measurement: Use a Clark-type oxygen electrode or a similar instrument to measure oxygen consumption. Add the isolated mitochondria to a reaction buffer containing a respiratory substrate (e.g., succinate).
-
Inhibition Assay: After establishing a baseline rate of oxygen consumption, inject a known concentration of this compound into the chamber and record the change in the rate of oxygen consumption.
-
Data Analysis: Express the results as the percentage inhibition of the basal respiratory rate.
4.3. ATP Synthesis Inhibition Assay
This protocol quantifies the reduction in ATP production in the presence of the antifungal agent.
-
Fungal Culture and Treatment: Grow fungal mycelia in a suitable liquid medium. Expose the mycelia to different concentrations of this compound for a specific duration (e.g., 3 hours).
-
ATP Extraction: Harvest the treated mycelia and extract ATP using a suitable lysis buffer or a commercially available ATP extraction kit.
-
ATP Quantification: Measure the ATP concentration in the extracts using a luciferin/luciferase-based bioluminescence assay. The light produced is proportional to the amount of ATP.
-
Data Analysis: Normalize the ATP levels to the total protein concentration in each sample. Calculate the percentage of ATP synthesis inhibition relative to an untreated control.
Conclusion
This compound is a potent fungicidal compound with a well-defined mechanism of action targeting mitochondrial function. Its broad-spectrum activity and high efficacy in both in vitro and in vivo models make it a strong candidate for further development as a novel fungicide. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other similar antifungal agents.
References
Preliminary Studies on Antifungal Agent 47: A Technical Whitepaper
Introduction
Antifungal agent 47 is a novel synthetic compound that has demonstrated significant promise in preclinical studies as a potent and selective inhibitor of fungal growth. This document provides a comprehensive overview of the preliminary technical data, including its antifungal activity, selectivity profile, and proposed mechanism of action. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.
Quantitative Data Summary
The antifungal activity and selectivity of this compound have been evaluated through a series of in vitro assays. The results are summarized in the tables below.
Table 1: In Vitro Antifungal Activity of Agent 47
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | SC5314 | 0.25 | 1 |
| Candida glabrata | ATCC 2001 | 0.5 | 2 |
| Candida parapsilosis | ATCC 22019 | 0.125 | 0.5 |
| Aspergillus fumigatus | AF293 | 1 | 4 |
| Cryptococcus neoformans | H99 | 0.5 | 2 |
Table 2: In Vitro Cytotoxicity Profile of Agent 47
| Cell Line | Cell Type | CC₅₀ (µg/mL) | Selectivity Index (SI)* |
| HepG2 | Human Hepatocyte | > 64 | > 256 |
| HEK293 | Human Embryonic Kidney | > 64 | > 256 |
| A549 | Human Lung Carcinoma | 32 | > 128 |
*Selectivity Index (SI) calculated as CC₅₀ (HepG2) / MIC₅₀ (C. albicans)
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
1. Antifungal Susceptibility Testing (Broth Microdilution)
This assay was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.
-
Preparation of Inoculum: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then further diluted in RPMI-1640 medium to the final working concentration.
-
Drug Dilution: this compound was dissolved in DMSO to create a stock solution and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation: The standardized fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined visually as the lowest concentration of the agent that caused a significant inhibition of fungal growth compared to the drug-free control.
2. In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound against mammalian cell lines was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cell lines (HepG2, HEK293, A549) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound.
-
MTT Assay: After 48 hours of incubation, the medium was removed, and MTT solution was added to each well. Following a 4-hour incubation, the formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Inhibition of the Calcineurin Signaling Pathway
Preliminary mechanistic studies suggest that this compound targets the calcineurin signaling pathway, a critical regulator of stress response, virulence, and drug resistance in pathogenic fungi. The agent is hypothesized to act by inhibiting the dephosphorylation of the transcription factor Crz1, thereby preventing its nuclear translocation and the subsequent expression of stress-responsive genes.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: In Vitro Antifungal Screening Cascade
The discovery and initial characterization of this compound followed a structured in vitro screening cascade designed to identify and prioritize compounds with potent and selective antifungal activity.
Caption: In vitro screening workflow for antifungal drug discovery.
Unraveling the Mechanism of Antifungal Agent 47: A Technical Guide to Mitochondrial Disruption
For Immediate Release
A Deep Dive into the Core Action of a Novel Antifungal Compound
This technical guide provides an in-depth analysis of Antifungal Agent 47 (also known as compound 3b), a promising fungicide demonstrating potent and broad-spectrum activity through the disruption of mitochondrial function in phytopathogenic fungi. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel antifungal therapies.
This compound has emerged as a significant compound due to its targeted action on pathogen mitochondria, leading to robust respiratory and adenosine 5'-triphosphate (ATP) synthesis inhibition.[1] This guide will dissect the quantitative data, experimental protocols, and underlying signaling pathways associated with its mechanism of action.
Quantitative Efficacy and Mitochondrial Impact
This compound exhibits significant fungicidal activity across a range of plant pathogens. Its efficacy is intrinsically linked to its ability to compromise mitochondrial integrity and function.
Table 1: In Vitro Antifungal Activity of this compound (Compound 3b)
| Fungal Species | EC50 (μM) |
| Phytophthora capsici | 12.70[1] |
| Rhizoctonia solani | 21.74[1] |
| Botrytis cinerea | 22.42[1] |
| Pythium aphanidermatum | 11.00[1] |
| Sclerotinia sclerotiorum | 4.78[1] |
Table 2: Mitochondrial Disruption by this compound (Compound 3b)
| Parameter | Organism | Concentration | Duration | Result |
| ATP Production Inhibition | P. capsici mycelium | 35 μM | 3 h | 61.70 ± 3.64% inhibition[1] |
Experimental Protocols
The following methodologies are central to understanding the mitochondrial-disruptive effects of this compound.
Fungal Growth Inhibition Assay
This assay determines the half-maximal effective concentration (EC50) of the antifungal agent against various fungal strains.
-
Fungal Strains: Phytophthora capsici, Rhizoctonia solani, Botrytis cinerea, Pythium aphanidermatum, and Sclerotinia sclerotiorum.
-
Culture Medium: Potato Dextrose Agar (PDA) is commonly used for fungal growth.
-
Procedure:
-
Mycelial discs of the respective fungi are placed on PDA plates.
-
This compound is added to the medium at various concentrations.
-
Plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.
-
The diameter of the fungal colony is measured, and the inhibition rate is calculated relative to a control group without the antifungal agent.
-
The EC50 value is determined by probit analysis.
-
ATP Production Assay
This protocol quantifies the impact of this compound on cellular energy production.
-
Organism: Phytophthora capsici mycelium.
-
Procedure:
-
Freshly cultured mycelia are collected and washed.
-
The mycelia are incubated with a specific concentration of this compound (e.g., 35 μM) for a defined duration (e.g., 3 hours).
-
ATP is extracted from the mycelia using an appropriate lysis buffer.
-
The ATP concentration is measured using a luciferin-luciferase-based bioluminescence assay with a luminometer.
-
The inhibition rate is calculated by comparing the ATP levels in the treated group to the untreated control.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathway and experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound targeting mitochondrial respiration and ATP synthesis.
Caption: Workflow for assessing the antifungal activity and impact on ATP synthesis of this compound.
Discussion and Future Directions
The targeted disruption of mitochondrial function represents a key strategy in the development of new antifungal agents.[2][3][4][5] The mitochondrion's central role in cellular respiration, ATP synthesis, and other vital processes makes it an attractive target for inducing fungal cell death.[2][5] this compound exemplifies this approach, demonstrating potent inhibition of both respiratory processes and energy production.[1]
The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel fungicides. Further research should focus on elucidating the precise molecular targets within the mitochondrial electron transport chain and ATP synthase complex. Additionally, in vivo efficacy studies and toxicological assessments are crucial next steps to evaluate its potential for agricultural and clinical applications. The increasing prevalence of drug-resistant fungal strains necessitates the exploration of new mechanisms of action, and mitochondria-targeted agents like this compound offer a promising avenue for addressing this critical challenge.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 5. journals.asm.org [journals.asm.org]
A Comprehensive Technical Guide to the Broad-Spectrum Activity of Antifungal Agent 47
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antifungal agent 47 is a novel, second-generation, broad-spectrum triazole antifungal agent engineered for the treatment of invasive fungal infections.[1][2][3] It is the active moiety of its water-soluble prodrug, which allows for both intravenous and oral administration with high bioavailability.[2][4][5] This document provides an in-depth overview of the agent's mechanism of action, extensive in vitro activity, and the standardized protocols for its evaluation. The data presented herein underscores the potent and broad-spectrum efficacy of this compound against a wide range of yeasts, molds, and dimorphic fungi.[2][6]
Mechanism of Action
Similar to other agents in the triazole class, this compound exerts its effect by disrupting the integrity of the fungal cell membrane.[7][8] The primary target is the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), which is a critical enzyme in the biosynthesis of ergosterol.[5][6][7] Ergosterol is the principal sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[7]
Inhibition of this enzyme leads to a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the fungal cytoplasm.[7][8] This disruption of membrane composition and structure increases cell permeability, leading to the leakage of essential intracellular contents and ultimately, fungal cell death.[7] A unique side arm in the structure of this compound enhances its binding affinity to the fungal CYP51 protein, contributing to its broad-spectrum activity.[5][8]
In Vitro Broad-Spectrum Activity
The in vitro activity of this compound has been extensively evaluated against a large collection of clinical fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of the agent that prevents visible growth of a microorganism.
Activity Against Yeast Isolates
This compound demonstrates potent activity against a wide range of Candida species, including those that may exhibit reduced susceptibility to other azoles.[4] MIC values were generally low for most species, indicating high potency.[1]
Table 1: In Vitro Activity of this compound Against Candida Species
| Species | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|---|
| Candida albicans | 2351 | ≤0.002 - 0.5 | ≤0.004 | 0.004 |
| Candida glabrata | 322 | ≤0.004 - 4 | 0.06 | 0.5 |
| Candida parapsilosis | 43 | ≤0.002 - 0.125 | 0.016 | 0.03 |
| Candida tropicalis | 65 | ≤0.002 - 0.25 | 0.008 | 0.03 |
| Candida krusei | 54 | 0.008 - 1 | 0.125 | 0.5 |
Data compiled from studies utilizing CLSI and EUCAST broth microdilution methods.[1][4][9][10]
Activity Against Mold Isolates
The agent shows excellent in vitro activity against common and emerging mold pathogens, including Aspergillus species and agents of mucormycosis.[1][2]
Table 2: In Vitro Activity of this compound Against Aspergillus Species
| Species | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|---|
| Aspergillus fumigatus | 855 | ≤0.06 - 16 | 0.5 | 1 |
| Aspergillus flavus | 444 | ≤0.06 - 4 | 0.5 | 1 |
| Aspergillus niger | 207 | 0.125 - 16 | 1 | 2 |
| Aspergillus terreus | 384 | 0.06 - 2 | 0.25 | 1 |
Data based on aggregated results from multicenter studies using the CLSI M38-A2 method.[11][12]
Table 3: In Vitro Activity of this compound Against Mucorales
| Genus | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|---|
| Rhizopus spp. | 292 (total Mucorales) | 0.125 - >16 | 1 | 4 |
| Mucor spp. | 0.25 - >16 | 2 | 16 | |
| Rhizomucor spp. | 1 - 16 | 4 | 16 |
Activity against Mucorales can be species-dependent. Data is based on CLSI methodology.[1][9]
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro data presented was primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27-A2 for yeasts and M38-A2 for filamentous fungi.[11][13] This method is the reference standard for antifungal susceptibility testing.
CLSI Broth Microdilution Method (M38-A2 for Molds)
-
Inoculum Preparation:
-
Fungal isolates are cultured on potato dextrose agar to promote conidiation.
-
Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted using a spectrophotometer to a final concentration ranging from 0.4 × 10⁴ to 5 × 10⁴ CFU/mL.[11]
-
-
Assay Plate Preparation:
-
This compound is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
-
Each well receives 100 µL of the standardized fungal inoculum.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate.
-
-
Incubation:
-
Plates are incubated at 35°C.
-
Incubation duration is typically 48 hours for Aspergillus species.[11]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth compared to the growth control well.[11]
-
In Vivo Efficacy and Clinical Experience
Clinical trials have demonstrated that the efficacy of this compound is non-inferior to other first-line azole therapies for the treatment of invasive aspergillosis.[2][3][14] Furthermore, open-label studies have shown efficacy in the treatment of invasive mucormycosis, a notoriously difficult-to-treat infection, with outcomes similar to those reported for amphotericin B.[2] The agent's predictable pharmacokinetic profile and favorable safety, with fewer drug-drug interactions compared to some older azoles, make it a valuable option in the clinical setting.[2][3][5]
Conclusion
This compound is a potent, broad-spectrum triazole with reliable in vitro activity against a wide array of clinically important yeasts and molds. Its well-defined mechanism of action, coupled with a favorable pharmacokinetic and safety profile, establishes it as a critical agent in the armamentarium against invasive fungal diseases. The standardized methodologies for susceptibility testing provide a robust framework for its continued evaluation and clinical application.
References
- 1. Isavuconazole: A new broad-spectrum azole. Part 1: In vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy and safety of Isavuconazole for the treatment of invasive Aspergillus infection - an update of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Isavuconazole and Other Antifungal Agents against Candida Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isavuconazole: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of isavuconazole in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.asm.org [journals.asm.org]
- 10. EUCAST Susceptibility Testing of Isavuconazole: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicenter Study of Isavuconazole MIC Distributions and Epidemiological Cutoff Values for Aspergillus spp. for the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicenter study of isavuconazole MIC distributions and epidemiological cutoff values for Aspergillus spp. for the CLSI M38-A2 broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Efficacy and safety of isavuconazole for invasive fungal infections: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antifungal Agent 47 (Compound 3b): A Mitochondria-Targeted Fungicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antifungal agent 47, also identified as compound 3b, is a novel, broad-spectrum fungicidal agent derived from the established fungicide pyrimorph. Its innovative design incorporates a triphenylphosphonium (TPP) cation, a strategy that facilitates targeted delivery to the mitochondria of pathogenic fungi. This targeted approach significantly enhances its efficacy by directly disrupting cellular respiration and energy production. This technical guide provides a comprehensive overview of compound 3b, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.
Core Concepts and Mechanism of Action
This compound (compound 3b) represents a next-generation approach to fungicide development. By chemically linking a bioactive fragment of pyrimorph to a TPP moiety, the resulting conjugate is actively drawn to the mitochondria, the powerhouse of the fungal cell. This targeted delivery overcomes limitations of non-targeted fungicides and amplifies the compound's antifungal activity.
The primary mechanism of action for compound 3b is the potent inhibition of the mitochondrial respiratory chain, which in turn halts the synthesis of adenosine 5'-triphosphate (ATP), the cell's main energy currency.[1] This disruption of mitochondrial function leads to a cascade of events, including mitochondrial swelling and a compromised cell wall, ultimately resulting in fungal cell death.[1]
Caption: Mechanism of action of this compound (compound 3b).
Quantitative Data Summary
The efficacy of this compound (compound 3b) has been demonstrated through both in vitro and in vivo studies. The following tables provide a summary of the key quantitative data.
Table 1: In Vitro Antifungal Activity of Compound 3b
| Fungal Species | EC₅₀ (μM)[1] |
| Phytophthora capsici | 12.70 |
| Rhizoctonia solani | 21.74 |
| Botrytis cinerea | 22.42 |
| Pythium aphanidermatum | 11.00 |
| Sclerotinia sclerotiorum | 4.78 |
Table 2: Inhibition of ATP Production in Phytophthora capsici by Compound 3b
| Treatment | Inhibition Rate of ATP Production (%)[1] |
| 35 μM of Compound 3b for 3 hours | 61.70 ± 3.64 |
Table 3: In Vivo Efficacy of Compound 3b against Botrytis cinerea in Tomato Fruits
| Application Mode | Control Efficacy (%)[1] |
| Protective | 59.01 |
| Curative | 53.56 |
Experimental Protocols
This section details the methodologies for the synthesis and evaluation of this compound (compound 3b).
Synthesis of this compound (Compound 3b)
The synthesis of compound 3b is a multi-step process involving the preparation of a pyrimorph-derived core structure and its subsequent conjugation with a triphenylphosphonium moiety.
Caption: General synthesis workflow for this compound (compound 3b).
Methodology:
-
Synthesis of the Pyrimorph Fragment: The core heterocyclic structure is synthesized based on modifications of known pyrimidine synthesis routes.
-
Synthesis of the TPP Linker: A suitable alkyl bromide is reacted with triphenylphosphine to generate the corresponding triphenylphosphonium bromide salt, which serves as the mitochondrial targeting moiety.
-
Conjugation: The pyrimorph fragment is reacted with the triphenylphosphonium alkyl bromide under appropriate basic conditions to yield the final product, compound 3b.
-
Purification and Characterization: The crude product is purified by column chromatography. The structure and purity of the final compound are confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Antifungal Activity Assay
Methodology:
-
Media Preparation: Potato dextrose agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar to achieve a range of final concentrations. The agar is then poured into Petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each PDA plate.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value (the concentration of the compound that causes 50% inhibition of growth) is determined by probit analysis of the concentration-response data.
Mycelial Respiration Inhibition Assay
Methodology:
-
Mycelia Preparation: The test fungus is grown in a liquid medium (e.g., potato dextrose broth) to obtain sufficient mycelial mass. The mycelia are harvested, washed, and resuspended in a respiration buffer.
-
Respirometry: The oxygen consumption rate of the mycelial suspension is measured using a Clark-type oxygen electrode or a high-resolution respirometer.
-
Inhibitor Addition: After establishing a baseline respiration rate, a solution of compound 3b is added to the respiration chamber to a desired final concentration.
-
Data Analysis: The oxygen consumption rate is monitored continuously, and the percentage of respiratory inhibition is calculated by comparing the rate before and after the addition of the compound.
ATP Synthesis Inhibition Assay
Methodology:
-
Mycelia Treatment: Fungal mycelia, grown in liquid culture, are treated with a specific concentration of compound 3b (e.g., 35 μM) for a defined period (e.g., 3 hours).
-
ATP Extraction: The mycelia are harvested, and the intracellular ATP is extracted using a suitable extraction buffer (e.g., containing trichloroacetic acid).
-
ATP Quantification: The ATP concentration in the extracts is determined using a luciferin-luciferase-based bioluminescence assay. A commercially available ATP determination kit is typically used.
-
Measurement: The luminescence, which is proportional to the ATP concentration, is measured using a luminometer.
-
Analysis: The ATP levels in the treated samples are compared to those in untreated control samples to calculate the percentage of ATP synthesis inhibition.
In Vivo Antifungal Assay on Tomato Fruits
Methodology:
-
Fruit Preparation: Healthy, mature tomato fruits of uniform size and ripeness are selected and surface-sterilized.
-
Protective Activity: The fruits are sprayed with a solution of compound 3b (e.g., 200 μg/mL) and allowed to air dry. Subsequently, a suspension of Botrytis cinerea spores is inoculated onto the fruit surface.
-
Curative Activity: The fruits are first inoculated with a spore suspension of B. cinerea. After an incubation period to allow for infection to begin (e.g., 24 hours), the fruits are sprayed with the compound 3b solution.
-
Incubation: The treated and control fruits are placed in a high-humidity chamber at a controlled temperature to promote disease development.
-
Evaluation: After a set incubation period (e.g., 3-5 days), the disease severity is assessed by measuring the lesion diameter on the fruit surface.
-
Data Analysis: The control efficacy is calculated using the formula: Control Efficacy (%) = [(Lesion Diameter in Control - Lesion Diameter in Treatment) / Lesion Diameter in Control] x 100.
Conclusion
This compound (compound 3b) is a highly promising fungicide candidate that exemplifies the potential of targeted drug delivery in overcoming challenges in fungal disease management. Its potent, broad-spectrum activity, coupled with a well-defined mechanism of action centered on mitochondrial disruption, makes it a subject of significant interest for further research and development. The methodologies outlined in this guide provide a robust framework for the continued investigation and evaluation of this and other novel antifungal compounds.
References
Antifungal Agent 47: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Antifungal agent 47, also identified as compound 3b, has emerged as a promising candidate in the development of novel fungicides. This technical guide synthesizes the available literature, presenting a comprehensive overview of its antifungal activity, mechanism of action, and experimental validation. The information is tailored for researchers, scientists, and professionals engaged in drug development, offering a consolidated resource for further investigation and application.
Core Efficacy and Biochemical Activity
This compound demonstrates broad-spectrum fungicidal activity against a range of phytopathogenic fungi. Its mechanism of action is primarily centered on the disruption of mitochondrial function, leading to potent inhibition of respiration and ATP synthesis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound.
Table 1: In Vitro Antifungal Activity of Agent 47 [2]
| Fungal Species | EC₅₀ (μM) |
| Phytophthora capsici | 12.70 |
| Rhizoctonia solani | 21.74 |
| Botrytis cinerea | 22.42 |
| Pythium aphanidermatum | 11.00 |
| Sclerotinia sclerotiorum | 4.78 |
Table 2: Biochemical and In Vivo Efficacy of Agent 47 [2]
| Parameter | Conditions | Result |
| ATP Production Inhibition | P. capsici mycelium, 35 μM, 3h | 61.70 ± 3.64% inhibition |
| In Vivo Control Efficacy (Protective) | B. cinerea in tomato fruits, 200 μg/mL | 59.01% |
| In Vivo Control Efficacy (Curative) | B. cinerea in tomato fruits, 200 μg/mL | 53.56% |
Mechanism of Action: Mitochondrial Disruption
This compound exerts its fungicidal effects by targeting the mitochondria of pathogenic fungi. The presence of a triphenylphosphonium cation in its structure facilitates its accumulation within the mitochondria.[1] This targeted delivery leads to the destruction of mitochondrial function, characterized by mitochondrial swelling and a significant reduction in ATP synthesis due to strong respiratory inhibition.[1][2] This targeted approach enhances its efficacy and suggests a potentially novel mechanism of action compared to some existing fungicides.[1]
References
Methodological & Application
Application Notes and Protocols for Antifungal Agent 47 (AF47) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 47 (AF47) is a novel investigational compound demonstrating broad-spectrum activity against a range of fungal pathogens. These application notes provide detailed protocols for the in vitro evaluation of AF47, enabling researchers to assess its antifungal efficacy, potency, and potential mechanisms of action. The following protocols are based on established methodologies for antifungal susceptibility testing and have been optimized for the characterization of new chemical entities.
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize the quantitative data obtained from various in vitro assays performed with AF47 against key fungal pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of AF47 against Planktonic Fungal Cells
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.25 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 |
| Candida auris | B11221 | 0.25 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 2 |
| Cryptococcus neoformans | H99 | 0.06 | 0.125 |
MIC₅₀/MIC₉₀: The minimum concentration of AF47 required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 2: Time-Kill Kinetics of AF47 against Candida albicans ATCC 90028
| Concentration | 0 hr (log₁₀ CFU/mL) | 2 hr (log₁₀ CFU/mL) | 4 hr (log₁₀ CFU/mL) | 8 hr (log₁₀ CFU/mL) | 24 hr (log₁₀ CFU/mL) |
| Growth Control | 5.0 | 5.5 | 6.2 | 7.1 | 8.5 |
| 1x MIC | 5.0 | 4.8 | 4.5 | 4.2 | 3.8 |
| 4x MIC | 5.0 | 4.2 | 3.5 | 2.8 | <2.0 |
| 16x MIC | 5.0 | 3.8 | 2.9 | <2.0 | <2.0 |
Fungicidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Table 3: Effect of AF47 on Candida albicans ATCC 90028 Biofilms
| Assay Type | AF47 Concentration (µg/mL) | % Biofilm Inhibition/Disruption |
| Biofilm Formation Inhibition | 0.5 | 55% |
| 2 | 85% | |
| 8 | 98% | |
| Pre-formed Biofilm Disruption | 2 | 30% |
| 8 | 65% | |
| 32 | 92% |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts.[1][2]
Objective: To determine the minimum concentration of AF47 that inhibits the visible growth of a fungal isolate.
Materials:
-
AF47 stock solution (e.g., 1 mg/mL in DMSO)
-
Fungal isolates (e.g., Candida spp., Cryptococcus spp.)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.
-
Sterile 96-well flat-bottom microtiter plates.
-
Spectrophotometer.
-
35°C incubator.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of AF47 in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Include a drug-free well for a positive growth control and a medium-only well for a negative control.
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Reading:
-
The MIC is defined as the lowest concentration of AF47 that causes a significant inhibition (typically ≥50% for azole-like compounds or 100% for polyenes) of growth compared to the drug-free control well.[3] This can be determined visually or by reading the optical density at 490 nm.
-
Figure 1: Workflow for MIC Determination.
Time-Kill Assay
This protocol is adapted from established methods to assess the fungicidal or fungistatic activity of an antifungal agent over time.[4][5][6]
Objective: To evaluate the rate and extent of fungal killing by AF47 at different concentrations.
Materials:
-
AF47 stock solution.
-
Fungal isolate.
-
RPMI 1640 medium buffered with MOPS.
-
Sterile culture tubes.
-
35°C shaking incubator.
-
Sabouraud Dextrose Agar plates.
-
Sterile saline for dilutions.
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension in RPMI 1640 medium and adjust to a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with RPMI 1640 medium containing AF47 at various concentrations (e.g., 1x, 4x, and 16x the MIC).
-
Include a drug-free tube as a growth control.
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.[4]
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform serial tenfold dilutions of the collected aliquots in sterile saline.
-
Plate 100 µL of each dilution onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
Fungicidal activity is typically defined as a ≥3-log₁₀ reduction (99.9%) in CFU/mL from the initial inoculum.[6]
-
Figure 2: Workflow for Time-Kill Assay.
Biofilm Disruption Assay
This protocol is based on a microtiter plate model to assess the ability of AF47 to disrupt pre-formed fungal biofilms.[7][8][9]
Objective: To quantify the efficacy of AF47 in disrupting mature fungal biofilms.
Materials:
-
AF47 stock solution.
-
Fungal isolate (e.g., Candida albicans).
-
RPMI 1640 medium.
-
Sterile 96-well flat-bottom microtiter plates.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione.
-
Plate reader.
-
37°C incubator.
Procedure:
-
Biofilm Formation:
-
Prepare a fungal suspension of 1 x 10⁶ CFU/mL in RPMI 1640 medium.
-
Add 200 µL of the suspension to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Biofilm Washing:
-
After incubation, gently aspirate the medium and wash the biofilms twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
-
Treatment with AF47:
-
Prepare serial dilutions of AF47 in fresh RPMI 1640 medium.
-
Add 200 µL of each dilution to the wells containing the pre-formed biofilms.
-
Include a drug-free well as a control.
-
Incubate the plate at 37°C for another 24 hours.
-
-
Quantification of Biofilm Viability (XTT Assay):
-
Wash the biofilms again with PBS.
-
Prepare the XTT-menadione solution. Add 100 µL to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the colorimetric change at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the viable biofilm cells.
-
-
Data Analysis:
-
Calculate the percentage of biofilm disruption at each AF47 concentration relative to the untreated control.
-
Postulated Signaling Pathway of AF47 Action
Based on preliminary screening, AF47 is hypothesized to interfere with the fungal cell wall integrity pathway by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This mechanism is similar to that of echinocandins.[10] Inhibition of the β-(1,3)-D-glucan synthase enzyme complex leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.
Figure 3: Postulated Mechanism of Action of AF47.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 47 in Plant Pathology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Antifungal Agent 47 (also referred to as compound 3b) in the field of plant pathology. The information presented herein is intended to guide researchers in the effective application and evaluation of this promising antifungal compound.
Introduction
This compound is a novel compound that has demonstrated significant and broad-spectrum fungicidal activity against a range of economically important plant pathogens.[1] Its primary mode of action is the inhibition of mitochondrial respiration and adenosine 5'-triphosphate (ATP) synthesis in fungal cells, leading to a disruption of cellular energy supply and subsequent cell death.[1] This document outlines the quantitative efficacy of this compound, detailed protocols for its experimental use, and a summary of its proposed mechanism of action and impact on plant signaling pathways.
Quantitative Data Summary
The efficacy of this compound has been quantified against several key phytopathogenic fungi. The following tables summarize the available data for easy comparison.
Table 1: In Vitro Antifungal Activity of this compound
| Pathogen | Common Disease Caused | EC50 (μM) |
| Phytophthora capsici | Phytophthora Blight | 12.70 |
| Rhizoctonia solani | Root Rot, Damping-off | 21.74 |
| Botrytis cinerea | Gray Mold | 22.42 |
| Pythium aphanidermatum | Damping-off, Root Rot | 11.00 |
| Sclerotinia sclerotiorum | White Mold | 4.78 |
| Data sourced from Yin F, et al. (2023).[1] |
Table 2: In Vivo Efficacy of this compound against Botrytis cinerea on Tomato Fruit
| Treatment Mode | Concentration (μg/mL) | Control Efficacy (%) |
| Protective | 200 | 59.01 |
| Curative | 200 | 53.56 |
| Data sourced from Yin F, et al. (2023).[1] |
Table 3: Effect of this compound on ATP Production in Phytophthora capsici Mycelium
| Concentration (μM) | Incubation Time (h) | ATP Production Inhibition Rate (%) |
| 35 | 3 | 61.70 ± 3.64 |
| Data sourced from Yin F, et al. (2023).[1] |
Experimental Protocols
The following protocols are provided as a guide for researchers to replicate and build upon the existing studies of this compound.
Protocol for In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth dilution method to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) of this compound against filamentous fungi.
Materials:
-
This compound
-
Pure cultures of test fungi (e.g., Botrytis cinerea)
-
Potato Dextrose Broth (PDB) medium
-
Sterile 96-well microtiter plates
-
Spore suspension of the test fungus (adjusted to 1 x 10^6 spores/mL)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and sterilize by filtration.
-
Serial Dilutions: Perform serial dilutions of the stock solution in PDB medium directly in the 96-well plates to achieve a range of desired concentrations.
-
Inoculation: Add a standardized spore suspension of the test fungus to each well. Include a positive control (fungus in PDB without the agent) and a negative control (PDB only).
-
Incubation: Incubate the plates at 25-28°C in the dark for 3 to 7 days, or until sufficient growth is observed in the positive control wells.
-
Growth Assessment: Determine fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the positive control. The EC50 value can be determined by probit analysis.
Protocol for Greenhouse Assay of Fungicide Efficacy on Tomato Gray Mold
This protocol describes a method to evaluate the protective and curative efficacy of this compound against Botrytis cinerea on tomato fruit under greenhouse conditions.
Materials:
-
Healthy, mature tomato plants
-
Spore suspension of Botrytis cinerea (1 x 10^6 spores/mL)
-
This compound solution (e.g., 200 μg/mL)
-
Sterile water
-
Humid chamber
Procedure for Protective Assay:
-
Treatment: Spray healthy tomato fruits with the this compound solution until runoff. Control fruits are sprayed with sterile water.
-
Drying: Allow the treated fruits to air dry for 24 hours.
-
Inoculation: Inoculate the treated fruits with a spore suspension of B. cinerea.
-
Incubation: Place the inoculated fruits in a humid chamber at 20-25°C to promote disease development.
-
Disease Assessment: After 5-7 days, assess the disease severity by measuring the lesion diameter or the percentage of fruit area covered by mold.
-
Efficacy Calculation: Calculate the control efficacy based on the reduction in disease severity compared to the control group.
Procedure for Curative Assay:
-
Inoculation: Inoculate healthy tomato fruits with a spore suspension of B. cinerea.
-
Incubation: Place the inoculated fruits in a humid chamber for 24 hours to allow for infection to establish.
-
Treatment: After the incubation period, spray the infected fruits with the this compound solution.
-
Further Incubation and Assessment: Continue incubation in the humid chamber and assess disease severity as described in the protective assay.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Plant-Pathogen Interaction
The following diagram illustrates the proposed mechanism of action of this compound on the fungal pathogen and the subsequent potential signaling events within the plant.
Caption: Proposed mechanism of this compound and its impact on plant signaling.
Experimental Workflow for Fungicide Development
The development and evaluation of a novel antifungal agent like this compound typically follows a structured workflow, from initial screening to in-planta efficacy trials.
References
Application Notes and Protocols for Antifungal Agent 47 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 47 is a novel investigational compound with potential broad-spectrum activity against pathogenic fungi. These application notes provide a comprehensive guide for the preclinical evaluation of this compound, outlining key in vitro experiments to determine its efficacy, mechanism of action, and potential for combination therapy. The protocols herein are designed to be detailed and reproducible for researchers in the field of mycology and drug development.
In Vitro Susceptibility Testing
The initial assessment of any new antifungal agent involves determining its intrinsic activity against a panel of clinically relevant fungal pathogens. The primary endpoints for these assays are the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1][2] The broth microdilution method is a standardized technique for determining the MIC of antifungal agents against yeasts and molds.[3][4][5]
Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans)
-
Inoculum Preparation: From a 24-hour-old culture on Sabouraud Dextrose Agar (SDA), pick five colonies and suspend them in 5 mL of sterile 0.85% saline.[6] Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[6] Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the agent in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 32 µg/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Controls: Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[2]
-
Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[1] For some agents like amphotericin B, complete inhibition is the endpoint.[1][2]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[7]
Protocol: MFC Determination
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquots onto SDA plates.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MFC: The MFC is the lowest concentration of the drug that results in no more than 1-2 colonies, corresponding to a 99.9% killing of the initial inoculum.
Data Presentation: In Vitro Susceptibility of Candida Species to this compound
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.25 | 0.5 | 1 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 | 2 |
| Candida parapsilosis | ATCC 22019 | 0.125 | 0.25 | 0.5 |
| Candida krusei | ATCC 6258 | 1 | 2 | 4 |
MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
Mechanism of Action Studies
Understanding how an antifungal agent works is crucial for its development. Based on its chemical structure (hypothetical), this compound is postulated to inhibit β-(1,3)-glucan synthase, a key enzyme in fungal cell wall biosynthesis.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines the workflow to investigate the proposed mechanism of action.
Caption: Workflow for elucidating the mechanism of action of this compound.
Protocol: β-(1,3)-Glucan Synthase Activity Assay
-
Microsome Preparation: Grow fungal cells to mid-log phase and generate spheroplasts using lytic enzymes. Lyse the spheroplasts osmotically and isolate the microsomal fraction by differential centrifugation.
-
Enzyme Reaction: The reaction mixture contains microsomes, UDP-[¹⁴C]-glucose (substrate), and various concentrations of this compound.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Quantification: Stop the reaction and precipitate the synthesized [¹⁴C]-glucan with ethanol. Collect the precipitate on a filter and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of enzyme inhibition at each drug concentration and determine the IC₅₀ value.
Synergy Testing
Combining antifungal agents can lead to synergistic or antagonistic interactions. The checkerboard microdilution assay is a common method to assess these interactions in vitro.[8][9]
Checkerboard Assay
This assay evaluates the effect of two drugs in combination by testing all possible concentration pairings.
Protocol: Checkerboard Assay
-
Plate Setup: In a 96-well plate, dilute this compound horizontally and a second antifungal agent (e.g., fluconazole) vertically. This creates a matrix of drug combinations.
-
Inoculation: Inoculate the plate with the fungal suspension as described for the MIC protocol.
-
Incubation and Reading: Incubate and read the plate as for a standard MIC assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination.
Data Presentation: Synergy of this compound with Fluconazole against C. albicans
| Conc. of Agent 47 (µg/mL) | Conc. of Fluconazole (µg/mL) | Growth (+/-) | FICI | Interpretation |
| 0.125 (0.5 x MIC) | 0.5 (0.25 x MIC) | - | 0.75 | Indifference |
| 0.0625 (0.25 x MIC) | 0.25 (0.125 x MIC) | - | 0.375 | Synergy |
| 0.03125 (0.125 x MIC) | 1 (0.5 x MIC) | + | - | - |
| 0.25 (MIC) | 0 | - | 1 | - |
| 0 | 2 (MIC) | - | 1 | - |
Hypothetical Signaling Pathway Affected by this compound
This compound, by inhibiting β-(1,3)-glucan synthase, disrupts the integrity of the fungal cell wall. This triggers a compensatory signaling cascade known as the cell wall integrity (CWI) pathway.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 8. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 47, also identified as compound 3b, is a novel triphenylphosphonium (TPP)-driven derivative of pyrimorph. This compound exhibits potent, broad-spectrum fungicidal activity by targeting fungal mitochondria. Its mechanism of action involves the inhibition of the mitochondrial respiratory chain and subsequent disruption of ATP synthesis, leading to fungal cell death.[1] The lipophilic cationic nature of the TPP moiety facilitates its accumulation within the negatively charged mitochondrial matrix, enhancing its efficacy against pathogenic fungi. These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound, along with dosage information and insights into its molecular mechanism.
Data Presentation: In Vitro Antifungal Activity of this compound and Related Compounds
The following tables summarize the available quantitative data on the antifungal activity of this compound and other relevant TPP-conjugated compounds. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. EC₅₀ (half maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 1: In Vitro Antifungal Activity (EC₅₀) of this compound (Compound 3b) Against Phytopathogenic Fungi [1]
| Fungal Species | EC₅₀ (µM) |
| Phytophthora capsici | 12.70 |
| Rhizoctonia solani | 21.74 |
| Botrytis cinerea | 22.42 |
| Pythium aphanidermatum | 11.00 |
| Sclerotinia sclerotiorum | 4.78 |
Table 2: In Vitro Antifungal Activity (MIC) of Triphenylphosphonium (TPP)-Conjugated Compounds Against Human and Plant Pathogenic Fungi
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| CFX-amide-PPh₃ | Candida albicans | 2.78 | [1] |
| TPP-conjugate 4d | Candida albicans | 0.2-7.8 µM | [2] |
| TPP-conjugate 5d | Candida albicans | noticeable activity | [2] |
| Phosundoxin | Candida albicans (azole-resistant) | 2-16 | [3] |
| Brefeldin A | Candida albicans | 57 µM | [4] |
| Radicicol | Candida albicans | 44 µM | [4] |
Signaling Pathway of this compound
This compound targets the fungal mitochondrial electron transport chain (ETC), a critical pathway for cellular respiration and ATP production. By inhibiting the function of one of the ETC complexes (likely Complex III, the cytochrome bc1 complex, similar to other TPP-conjugated inhibitors), this compound disrupts the flow of electrons, leading to a decrease in the proton motive force across the inner mitochondrial membrane. This, in turn, inhibits ATP synthase activity and depletes the cell's primary energy source. The disruption of the ETC also leads to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and trigger apoptosis-like cell death pathways.
Caption: Mechanism of this compound.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
a. Materials:
-
This compound (stock solution of known concentration in a suitable solvent, e.g., DMSO)
-
Fungal isolates (yeasts or filamentous fungi)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or water
-
Spectrophotometer or hemocytometer
-
Incubator
b. Inoculum Preparation:
-
Yeasts: From a 24-48 hour culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar), pick 3-5 colonies and suspend them in 5 mL of sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi: From a 7-14 day old culture, cover the surface with sterile saline and gently scrape the conidia with a sterile loop. Transfer the suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium using a hemocytometer.
c. Assay Procedure:
-
Prepare serial twofold dilutions of this compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should be selected based on preliminary screening or data from related compounds.
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most filamentous fungi.[5]
d. Determination of MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and related compounds, or 100% for polyenes) compared to the growth control.[6] This can be determined visually or by using a microplate reader to measure absorbance at a suitable wavelength (e.g., 530 nm).
In Vitro Antifungal Susceptibility Testing: Disk Diffusion Method
This method provides a qualitative assessment of antifungal susceptibility and is useful for rapid screening.
a. Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal isolates
-
Sterile swabs
-
Incubator
b. Procedure:
-
Prepare a fungal inoculum as described for the broth microdilution method (0.5 McFarland standard).
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface. Gently press the disks to ensure complete contact.
-
Incubate the plates at 35°C for 24-48 hours.
c. Interpretation of Results: Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the fungus to the agent.
In Vivo Efficacy Testing in a Tomato Plant Model
This protocol outlines a method for evaluating the protective and curative efficacy of this compound against a plant pathogenic fungus, such as Botrytis cinerea, on tomato plants.
a. Materials:
-
Tomato plants (e.g., a susceptible variety like 'Moneymaker'), 4-6 weeks old
-
Spore suspension of the target plant pathogen (e.g., B. cinerea at 1 x 10⁶ spores/mL in sterile water with 0.05% Tween 20)
-
This compound formulated for spraying (e.g., dissolved in water with a surfactant)
-
Spray bottles
-
Growth chamber with controlled temperature, humidity, and lighting
b. Experimental Workflow:
Caption: In vivo efficacy testing workflow.
c. Disease Assessment: Disease severity can be assessed by measuring the lesion size on the leaves or by using a disease severity scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, 2 = 26-50%, etc.). The efficacy of the treatment is calculated as:
Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100
Conclusion
This compound represents a promising new class of fungicides with a targeted mitochondrial mechanism of action. The protocols provided here offer a framework for the comprehensive evaluation of its antifungal properties. Further studies are warranted to establish a broader spectrum of activity against clinically relevant fungi and to optimize its formulation and application for therapeutic or agricultural use. The provided data and methodologies will be valuable for researchers and scientists in the field of antifungal drug discovery and development.
References
- 1. Membrane-Targeting Triphenylphosphonium Functionalized Ciprofloxacin for Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of triphenylphosphonium (TPP) conjugates of alkynyl-substituted nucleic bases and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Function with Antifungal Agent 47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 47 has demonstrated potent, broad-spectrum fungicidal activity against a range of phytopathogenic fungi.[1] Its mechanism of action is primarily centered on the disruption of mitochondrial function, leading to a cascade of events that culminate in fungal cell death.[1] Key mitochondrial processes affected include a strong inhibition of cellular respiration and a significant reduction in adenosine 5'-triphosphate (ATP) synthesis.[1] Furthermore, treatment with this compound has been observed to induce mitochondrial swelling, a hallmark of mitochondrial distress and permeability transition pore opening.[1]
These application notes provide a detailed overview of the known effects of this compound on fungal mitochondria and offer comprehensive protocols for researchers to assess these effects in their own experimental systems. The provided methodologies are essential for further elucidating the precise mechanism of action of this compound and for the development of novel antifungal therapies targeting mitochondrial function.
Data Presentation
The following table summarizes the reported quantitative data on the efficacy and mitochondrial effects of this compound.
| Parameter | Value | Fungal Species | Reference |
| EC50 | 12.70 µM | Phytophthora capsici | [1] |
| 21.74 µM | Rhizoctonia solani | [1] | |
| 22.42 µM | Botrytis cinerea | [1] | |
| 11.00 µM | Pythium aphanidermatum | [1] | |
| 4.78 µM | Sclerotinia sclerotiorum | [1] | |
| ATP Production Inhibition | 61.70 ± 3.64% | Phytophthora capsici (at 35 µM for 3h) | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on mitochondrial function are provided below.
Protocol for Measurement of ATP Production
This protocol utilizes a luciferase-based assay to quantify intracellular ATP levels in fungal cells following treatment with this compound. The principle lies in the ATP-dependent oxidation of luciferin by luciferase, which produces a luminescent signal directly proportional to the ATP concentration.
Materials:
-
Fungal cell culture
-
This compound
-
ATP Assay Kit (luciferase-based)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well opaque white microplate
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Culture fungal cells to the desired growth phase in appropriate liquid media.
-
Harvest the cells by centrifugation and wash twice with sterile PBS.
-
Resuspend the cells in fresh culture medium and adjust the cell density.
-
Seed the cells into a 96-well opaque white microplate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of ATP synthesis).
-
Incubate the plate for the desired treatment duration (e.g., 3 hours).[1]
-
-
ATP Extraction and Measurement:
-
Following incubation, lyse the cells to release intracellular ATP according to the ATP assay kit manufacturer's instructions. This typically involves adding a single reagent that both lyses the cells and contains the luciferase and luciferin.
-
Allow the reaction to stabilize for the time recommended in the kit protocol.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Generate an ATP standard curve using the provided ATP standard in the kit.
-
Calculate the ATP concentration in each sample based on the standard curve.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol for Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol measures the oxygen consumption rate (OCR) of fungal cells using a Seahorse XF Analyzer or a Clark-type electrode, providing a direct measure of mitochondrial respiratory chain activity.
Materials:
-
Fungal cell culture
-
This compound
-
Seahorse XF Analyzer or Clark-type electrode system
-
Appropriate respiration buffer (e.g., supplemented with glucose, pyruvate, and glutamine)
-
Inhibitors of the electron transport chain (e.g., rotenone, antimycin A, oligomycin, FCCP)
Procedure:
-
Cell Preparation:
-
Culture and harvest fungal cells as described in the ATP assay protocol.
-
Resuspend the cells in the appropriate respiration buffer and determine the cell concentration.
-
Seed the cells onto a Seahorse XF cell culture microplate or prepare a cell suspension for the Clark-type electrode chamber.
-
-
Oxygen Consumption Measurement:
-
Equilibrate the cells in the respiration buffer in a CO2-free incubator.
-
Measure the basal OCR.
-
Inject this compound at various concentrations and monitor the change in OCR.
-
To further investigate the specific site of inhibition, a mitochondrial stress test can be performed by sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone and Antimycin A: Complex I and Complex III inhibitors, respectively, to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
-
Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Compare the OCR profiles of cells treated with this compound to control cells.
-
Protocol for Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential. In healthy, non-apoptotic cells, JC-1 accumulates in the mitochondria and forms red fluorescent aggregates. In cells with depolarized mitochondria, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
Fungal cell culture
-
This compound
-
JC-1 dye
-
Fluorescence microscope or fluorescence plate reader
-
FCCP or CCCP (as a positive control for depolarization)
-
PBS or appropriate buffer
Procedure:
-
Cell Staining and Treatment:
-
Culture and treat fungal cells with this compound as described previously. Include a positive control treated with FCCP or CCCP.
-
After the treatment period, harvest the cells and wash with PBS.
-
Resuspend the cells in a buffer containing JC-1 dye (typically 1-10 µM) and incubate in the dark at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess JC-1 dye.
-
Resuspend the cells in PBS or an appropriate buffer.
-
Measure the fluorescence using either a fluorescence microscope or a plate reader.
-
Microscope: Excite at ~488 nm and capture both green (~530 nm) and red (~590 nm) fluorescence.
-
Plate Reader: Measure red fluorescence (Ex/Em = ~540/590 nm) and green fluorescence (Ex/Em = ~485/535 nm).
-
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each sample.
-
A decrease in this ratio in treated cells compared to the control indicates mitochondrial membrane depolarization.
-
Protocol for Assessment of Mitochondrial Swelling
Mitochondrial swelling can be assessed by measuring the change in light scattering (absorbance) of a suspension of isolated mitochondria. As mitochondria swell, the light scattering decreases.
Materials:
-
Isolated fungal mitochondria
-
This compound
-
Swelling buffer (e.g., containing mannitol, sucrose, and a respiratory substrate)
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm
-
Calcium chloride (CaCl2) as a potent inducer of the mitochondrial permeability transition pore and swelling.
Procedure:
-
Isolation of Mitochondria:
-
Isolate mitochondria from fungal cells using standard differential centrifugation protocols.
-
-
Mitochondrial Swelling Assay:
-
Resuspend the isolated mitochondria in the swelling buffer.
-
Add the mitochondrial suspension to a cuvette or a 96-well plate.
-
Place the sample in the spectrophotometer and record the baseline absorbance at 540 nm.
-
Add this compound at the desired concentration and monitor the change in absorbance over time. A decrease in absorbance indicates swelling.
-
A positive control can be run by adding a known inducer of swelling, such as CaCl2.
-
-
Data Analysis:
-
Plot the absorbance at 540 nm against time.
-
The rate and extent of the decrease in absorbance are indicative of the rate and extent of mitochondrial swelling.
-
Visualizations
Proposed Mechanism of Action of this compound on the Mitochondrial Electron Transport Chain
The following diagram illustrates the general process of oxidative phosphorylation in fungal mitochondria and highlights the likely point of interference by this compound, based on its known respiratory inhibitory effects.
Caption: Oxidative phosphorylation and potential inhibition by this compound.
Experimental Workflow for Assessing Mitochondrial Function
The following workflow diagram outlines the logical sequence of experiments to characterize the mitochondrial effects of this compound.
Caption: Workflow for mitochondrial function assessment.
References
Application Notes and Protocols: Delivery Methods for Antifungal Agent 47
Disclaimer: As of late 2025, dedicated research on the formulation of Antifungal Agent 47 (also known as compound 3b) into advanced delivery systems such as nanoparticles or liposomes has not been published. The information provided herein is based on the known properties of the agent and established protocols for similar molecules. The following protocols are intended as a starting point for researchers to develop and optimize delivery systems for this novel antifungal compound.
Introduction to this compound
This compound is a novel, broad-spectrum fungicide demonstrating potent activity against several key phytopathogenic fungi.[1] It is a derivative of the fungicide pyrimorph, synthetically modified with a triphenylphosphonium (TPP) cation.[2] This TPP moiety acts as a mitochondrial targeting system, leveraging the large negative membrane potential of the inner mitochondrial membrane to accumulate within the organelle.[3][4][5]
Mechanism of Action: The primary mechanism of this compound is the disruption of mitochondrial function. By accumulating in the mitochondria, it inhibits the respiratory chain and, consequently, the production of adenosine 5′-triphosphate (ATP), leading to fungal cell death.[1][2] This targeted action makes it a promising candidate for managing fungal pathogens.
Signaling Pathway Diagram: Mechanism of Action of this compound
Caption: Mechanism of this compound targeting fungal mitochondria.
Quantitative Data Summary
While no data exists for formulated this compound, Table 1 summarizes its intrinsic efficacy against various fungal pathogens. Tables 2 and 3 provide a template for the characterization of hypothetical nanoformulations, outlining key parameters for experimental evaluation.
Table 1: In Vitro Efficacy of Unformulated this compound
| Fungal Species | EC₅₀ (μM) |
|---|---|
| Sclerotinia sclerotiorum | 4.78 |
| Pythium aphanidermatum | 11.00 |
| Phytophthora capsici | 12.70 |
| Rhizoctonia solani | 21.74 |
| Botrytis cinerea | 22.42 |
(Data sourced from MedChemExpress, referencing Yin F, et al. J Agric Food Chem. 2023)[1]
Table 2: Template for Characterization of Polymeric Nanoparticle Formulation
| Parameter | Target Value | Method |
|---|---|---|
| Mean Particle Size (nm) | 100 - 300 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectrophotometry |
| Drug Loading (%) | 1 - 10% | UV-Vis Spectrophotometry |
Table 3: Template for Characterization of Liposomal Formulation
| Parameter | Target Value | Method |
|---|---|---|
| Mean Vesicle Size (nm) | 80 - 200 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -15 to +45 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 90% | UV-Vis Spectrophotometry |
| Drug Loading (%) | 1 - 5% | UV-Vis Spectrophotometry |
Experimental Protocols: Generalized for a Hydrophobic Agent
The following are generalized protocols for the encapsulation of a hydrophobic small molecule like this compound. Optimization of polymer/lipid choice, drug-to-carrier ratio, and process parameters is essential.
This protocol uses the single emulsion-solvent evaporation method, suitable for encapsulating hydrophobic drugs.[6][7]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM. Ensure complete dissolution.
-
Emulsification: Add the organic phase to 10 mL of 1% PVA solution under continuous magnetic stirring. Immediately sonicate the mixture using a probe sonicator on ice for 2 minutes (30-second pulses) to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice by resuspending in deionized water and repeating the centrifugation step. This removes excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powdered form for storage.
Workflow Diagram: PLGA Nanoparticle Formulation
Caption: Emulsion-solvent evaporation workflow for drug encapsulation.
This protocol uses the thin-film hydration method, a standard and effective technique for encapsulating hydrophobic drugs within lipid bilayers.[8][9][10]
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or similar lipid
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe filters (0.22 µm)
Methodology:
-
Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in 5 mL of chloroform in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at 40°C to evaporate the solvent completely, resulting in a thin, dry lipid film on the flask's inner surface.
-
Hydration: Add 10 mL of pre-warmed (e.g., 50°C) PBS to the flask. Agitate the flask by hand or on a vortex mixer for 30 minutes to hydrate the lipid film. This will form large, multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To produce smaller, unilamellar vesicles (SUVs), sonicate the liposomal suspension. Use either a bath sonicator for 15-30 minutes or a probe sonicator (on ice, with pulses) for 5-10 minutes, until the milky suspension becomes translucent.
-
Purification/Sterilization: To remove unencapsulated drug and sterilize the formulation, pass the liposome suspension through a 0.22 µm syringe filter.
-
Storage: Store the final liposomal formulation at 4°C.
Workflow Diagram: Liposomal Formulation
Caption: Thin-film hydration workflow for liposome preparation.
In Vitro and In Vivo Evaluation Methodologies
A dialysis method can be used to study the release kinetics of the encapsulated agent.
-
Place a known amount of the nanoparticle or liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off).
-
Submerge the bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at a constant temperature (e.g., 25°C or 37°C) with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the concentration of this compound in the aliquots using UV-Vis spectrophotometry or HPLC.
The antifungal activity of the formulations can be tested using a broth microdilution method according to CLSI guidelines.[4]
-
Prepare serial dilutions of the formulated agent, unformulated agent, and empty carriers (placebo) in a 96-well plate.
-
Add a standardized inoculum of the target fungal species to each well.
-
Incubate the plates under appropriate conditions.
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection or by measuring absorbance, which is the lowest concentration that inhibits fungal growth.
An in vivo model similar to the one used for the unformulated agent can be adapted.[1]
-
Model: Use tomato fruits or other relevant plant models.
-
Protective Assay: Apply the formulations to the fruit surface. After 24 hours, inoculate the treated area with a mycelial plug of a pathogen like B. cinerea.
-
Curative Assay: Inoculate the fruit first. After 24 hours, apply the formulations to the infected area.
-
Evaluation: Incubate the fruits for several days and measure the lesion diameter to calculate the percentage of disease control efficacy compared to untreated controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Mitochondrial Targeted Compound Phosundoxin Showing Potent Antifungal Activity against Common Clinical Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triphenylphosphonium (TPP)-Conjugated Quinolone Analogs Displayed Significantly Enhanced Fungicidal Activity Superior to Its Parent Molecule [mdpi.com]
- 6. Propiconazole nanoencapsulation in biodegradable polymers to obtain pesticide-controlled delivery systems [scielo.org.mx]
- 7. mdpi.com [mdpi.com]
- 8. Formulation, characterization, and in vitro antifungal evaluation of liposomal terbinafine prepared by the ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Liposomal formulation of a new antifungal hybrid compound provides protection against Candida auris in the ex vivo skin colonization model - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of Antifungal Agents in Plant Models: A General Protocol
Initial Search for "Antifungal Agent 47" Yields No Specific Compound. Extensive searches for a specific compound designated "this compound" have not yielded any publicly available data or research. Therefore, the following application notes and protocols are presented as a generalized framework for the in vivo evaluation of novel antifungal agents in plant models, based on established scientific methodologies. Researchers and drug development professionals can adapt these guidelines to their specific agent of interest.
Application Notes
The successful in vivo application of a novel antifungal agent in plant models is a critical step in the development of new plant protection products. This process involves the careful selection of plant and fungal models, optimization of application methods, and rigorous evaluation of efficacy and phytotoxicity. The ultimate goal is to gather robust data to support further development and potential field application.
Key considerations for designing in vivo antifungal studies in plants include:
-
Selection of a Relevant Plant Model: The choice of plant species should be guided by the target disease and agricultural relevance. Common models include Arabidopsis thaliana for genetic studies, as well as crop species like tomato (Solanum lycopersicum), potato (Solanum tuberosum), and wheat (Triticum aestivum) for applied research.
-
Choice of Fungal Pathogen: The fungal pathogen should be a significant cause of disease in the chosen plant model. Well-characterized and readily culturable fungi such as Botrytis cinerea, Fusarium oxysporum, and Phytophthora infestans are frequently used.
-
Application Method: The delivery of the antifungal agent can significantly impact its efficacy. Common methods include foliar spray, soil drench, seed treatment, and direct injection into plant tissues. The chosen method should mimic potential real-world application scenarios.
-
Dose-Response and Timing: Establishing a dose-response curve is essential to determine the optimal concentration of the antifungal agent. The timing of application (preventative vs. curative) is another critical factor influencing the outcome.
-
Assessment of Efficacy: Efficacy is typically measured by evaluating disease symptoms, such as lesion size, disease severity scores, and the extent of fungal colonization. Quantitative PCR (qPCR) can be used to quantify fungal biomass within plant tissues.
-
Phytotoxicity Evaluation: It is crucial to assess whether the antifungal agent has any detrimental effects on the plant itself. This includes monitoring for signs of stress such as stunting, chlorosis, and necrosis.
Experimental Protocols
The following are detailed protocols for key experiments in the in vivo evaluation of a novel antifungal agent.
Protocol 1: In Vivo Antifungal Efficacy Assay using Foliar Application
This protocol describes a method to assess the efficacy of a novel antifungal agent applied as a foliar spray to prevent or treat a fungal infection on plant leaves.
Materials:
-
Healthy, uniformly grown plants of the chosen model species.
-
Culture of the target fungal pathogen.
-
Novel antifungal agent.
-
Appropriate solvent for the antifungal agent (e.g., water, ethanol, DMSO).
-
Surfactant (e.g., Tween 20) to aid in spray coverage.
-
Handheld sprayer.
-
Growth chambers or greenhouse with controlled environmental conditions.
-
Calipers or a ruler for measuring lesion size.
-
Disease severity rating scale.
Procedure:
-
Plant Preparation: Grow plants to the desired developmental stage under optimal conditions. Ensure all plants are of similar size and health.
-
Inoculum Preparation: Prepare a spore suspension of the fungal pathogen from a fresh culture. Adjust the spore concentration to a predetermined level known to cause consistent infection (e.g., 1 x 10^5 spores/mL).
-
Antifungal Solution Preparation: Prepare a stock solution of the novel antifungal agent. Create a series of dilutions to test different concentrations. Include a surfactant in the final spray solution to ensure even coverage.
-
Application:
-
Preventative Treatment: Spray the plants with the antifungal solutions until leaves are thoroughly wetted. Allow the plants to dry completely before inoculation with the fungal pathogen.
-
Curative Treatment: Inoculate the plants with the fungal pathogen first. After a set incubation period (e.g., 24 hours), apply the antifungal solutions.
-
-
Inoculation: Spray the plants with the fungal spore suspension until runoff.
-
Incubation: Place the plants in a high-humidity environment (e.g., a covered tray or a growth chamber with controlled humidity) to promote fungal infection and disease development. Maintain optimal temperature and light conditions for the specific plant-pathogen system.
-
Data Collection:
-
At regular intervals (e.g., 3, 5, and 7 days post-inoculation), assess disease symptoms.
-
Measure the diameter of any lesions that develop.
-
Score disease severity using a pre-defined rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
-
-
Data Analysis: Compare the disease severity and lesion size between the treated and control groups (plants sprayed with solvent only). Calculate the percentage of disease inhibition for each treatment.
Quantitative Data Summary:
| Treatment Group | Concentration (µg/mL) | Mean Lesion Diameter (mm) ± SD | Mean Disease Severity Score ± SD | Percent Disease Inhibition (%) |
| Control | 0 | 12.5 ± 2.1 | 4.2 ± 0.8 | 0 |
| Agent X | 10 | 8.3 ± 1.5 | 2.8 ± 0.5 | 33.6 |
| Agent X | 50 | 4.1 ± 0.9 | 1.5 ± 0.3 | 67.2 |
| Agent X | 100 | 1.2 ± 0.4 | 0.5 ± 0.2 | 90.4 |
Protocol 2: Soil Drench Application for Root Pathogen Control
This protocol outlines a method to evaluate the efficacy of an antifungal agent applied to the soil to control a root-infecting fungal pathogen.
Materials:
-
Potted plants of the chosen model species.
-
Culture of the target root pathogen (e.g., Fusarium oxysporum).
-
Novel antifungal agent.
-
Appropriate solvent.
-
Growth chambers or greenhouse.
Procedure:
-
Plant and Pathogen Preparation: Grow plants in individual pots. Prepare an inoculum of the root pathogen (e.g., a spore suspension or infested grain).
-
Antifungal Solution Preparation: Prepare solutions of the antifungal agent at various concentrations.
-
Application and Inoculation:
-
Inoculate the soil of each pot with a standardized amount of the fungal pathogen.
-
After a set period (or immediately for preventative treatment), drench the soil of each pot with a specific volume of the corresponding antifungal solution.
-
-
Incubation: Grow the plants under controlled conditions and monitor for disease symptoms, which may include wilting, stunting, and leaf yellowing.
-
Data Collection:
-
Record disease incidence and severity at regular intervals.
-
At the end of the experiment, carefully remove the plants from the soil and assess root health (e.g., root browning, lesion formation).
-
Measure plant height and biomass (fresh and dry weight).
-
-
Data Analysis: Compare the disease parameters and plant growth metrics between treated and control groups.
Quantitative Data Summary:
| Treatment Group | Concentration (µg/mL) | Disease Incidence (%) | Mean Root Rot Score ± SD | Mean Plant Dry Weight (g) ± SD |
| Control | 0 | 100 | 4.8 ± 0.5 | 2.5 ± 0.4 |
| Agent Y | 25 | 75 | 3.2 ± 0.7 | 3.8 ± 0.6 |
| Agent Y | 100 | 25 | 1.5 ± 0.4 | 5.2 ± 0.8 |
| Agent Y | 250 | 5 | 0.3 ± 0.1 | 6.1 ± 0.5 |
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the in vivo application of antifungal agents.
Application Notes and Protocols: Sterilization and Handling of Antifungal Agent 47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 47 is a novel, potent small molecule inhibitor of the ergosterol biosynthesis pathway, demonstrating significant activity against a broad spectrum of fungal pathogens.[1][2][3] Due to its potential therapeutic applications, strict aseptic handling and appropriate sterilization techniques are paramount to ensure experimental integrity and laboratory safety. This document provides detailed application notes and protocols for the proper sterilization and handling of this compound in a laboratory setting.
These guidelines are designed to mitigate risks associated with handling a potent compound, including operator exposure and contamination of experimental samples.[4][5] Adherence to these protocols is critical for obtaining accurate and reproducible results in preclinical research and development.
Physicochemical and Handling Properties
A summary of the key properties of this compound is presented below. This information is critical for safe handling, storage, and preparation of solutions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₂₅H₂₈FN₅O₃ | |
| Molecular Weight | 465.5 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMSO (>50 mg/mL) and Ethanol (10 mg/mL). Insoluble in water. | Use of a solvent like DMSO is necessary for creating stock solutions.[6][7] |
| Thermal Stability | Heat-labile. Significant degradation observed at temperatures >50°C. | Autoclaving and other heat-based sterilization methods are not suitable.[8][9] |
| Occupational Exposure Band (OEB) | Category 3 | Requires high-potency manufacturing and handling methods.[10][11] |
| Storage | Store at -20°C, protected from light and moisture. | Long-term stability is dependent on proper storage conditions. |
Data Presentation: Sterilization and Stability
The choice of sterilization method is critical for the heat-sensitive this compound. The following tables summarize the recommended methods and stability data.
Table 2: Recommended Sterilization Methods for this compound Solutions
| Method | Efficacy | Impact on Compound Integrity | Recommendation |
|---|---|---|---|
| Sterile Filtration | High | No degradation observed. | Recommended Method. Use a 0.22 µm PVDF or PTFE syringe filter. |
| Autoclaving (Wet Heat) | High | >95% degradation. | Not Recommended. Causes complete loss of antifungal activity.[8][12] |
| Dry Heat Sterilization | High | >99% degradation. | Not Recommended. Unsuitable for this heat-labile compound.[9] |
| Ethylene Oxide (Gas) | High | Potential for reactive degradation. | Not Recommended. Risk of chemical alteration to the agent.[13] |
| Gamma Irradiation | High | ~15% degradation and formation of impurities. | Not Recommended. Compromises purity and potency. |
Table 3: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Time Point | Purity by HPLC (%) | Notes |
|---|---|---|---|
| -20°C | 1 Month | 99.5% | Recommended for short to mid-term storage. |
| 6 Months | 98.9% | Suitable for long-term storage. | |
| 4°C | 1 Week | 97.2% | Acceptable for short-term working solutions. |
| 1 Month | 91.5% | Significant degradation observed. | |
| Room Temperature (25°C) | 24 Hours | 94.3% | Not recommended for storage. Prepare fresh dilutions for experiments. |
| 72 Hours | 85.1% | Unacceptable degradation. | |
| Freeze-Thaw Cycles (-20°C) | 1 Cycle | 99.4% | Minimize freeze-thaw cycles. |
| | 5 Cycles | 96.8% | Aliquoting the stock solution is highly recommended. |
Experimental Protocols
Protocol for Safe Handling of this compound Powder
Due to its high potency (OEB Category 3), all handling of the powdered form of this compound must be performed within a certified chemical fume hood or a ventilated balance safety enclosure to prevent inhalation.[4][14]
Materials:
-
This compound powder
-
Personal Protective Equipment (PPE): safety glasses, lab coat, two pairs of nitrile gloves
-
Ventilated laminar flow enclosure or fume hood[4]
-
Analytical balance
-
Spatula and weighing paper
-
Sealed disposal bags for potent compounds
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Perform all manipulations within the fume hood or ventilated enclosure.
-
Carefully weigh the desired amount of this compound powder. Avoid generating dust.
-
Immediately proceed to the stock solution preparation protocol (Section 4.2).
-
After use, decontaminate the spatula and work surface with a 70% ethanol solution.
-
Dispose of all contaminated materials (weighing paper, gloves) in a clearly labeled, sealed waste bag according to institutional guidelines for potent compounds.[4]
Protocol for Preparation of a 10 mM Sterile Stock Solution
This protocol describes the preparation of a sterile stock solution using sterile filtration.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter (PVDF or PTFE membrane)
-
Sterile syringes
-
Sterile, amber glass vials or cryovials for storage
-
Vortex mixer
Procedure:
-
Following the safe handling protocol (4.1), weigh the required mass of this compound. For 10 mL of a 10 mM solution, weigh 46.55 mg.
-
Transfer the powder to a sterile conical tube.
-
In the fume hood, add the required volume of anhydrous DMSO to the tube. For a 10 mM solution, add 10 mL of DMSO.
-
Cap the tube securely and vortex until the powder is completely dissolved.
-
Attach a sterile 0.22 µm syringe filter to a new sterile syringe.
-
Draw the dissolved solution into the syringe.
-
Dispense the solution through the filter into a sterile receiving tube or directly into sterile storage aliquots (amber vials).
-
Label the aliquots clearly with the compound name, concentration, solvent, date, and storage instructions (-20°C).
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow from handling the potent powder to the generation of a sterile working solution.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. agnopharma.com [agnopharma.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. westlab.com [westlab.com]
- 9. 5 Common Methods of Lab Sterilization - SEPS Services [sepsservices.com]
- 10. escopharma.com [escopharma.com]
- 11. altasciences.com [altasciences.com]
- 12. microbenotes.com [microbenotes.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Optimizing Antifungal agent 47 concentration for specific fungi
Technical Support Center: Antifungal Agent 47
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Agent 47 in in vitro fungal studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound designed to selectively disrupt fungal cell wall integrity. It acts as a non-competitive inhibitor of β-(1,3)-glucan synthase, a critical enzyme responsible for synthesizing β-(1,3)-glucan, a major structural polymer of the fungal cell wall.[1][2][3] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis. This targeted mechanism is specific to fungi, as mammalian cells lack a cell wall.[4]
Q2: What is the first step to optimize the concentration of Agent 47 for a new fungal species?
A2: The essential first step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6][7] This value provides a quantitative measure of the agent's potency against a specific fungal isolate and serves as the foundation for all further optimization experiments.
Q3: How is the MIC determined for this compound?
A3: The MIC is typically determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[7] This involves preparing serial dilutions of Agent 47 in a 96-well microtiter plate and inoculating each well with a standardized fungal suspension. After a specific incubation period (usually 24-48 hours), the wells are examined for visible growth.[5][7] The MIC is the lowest concentration where no growth is observed. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Which factors can influence the outcome of an MIC assay?
A4: Several factors can significantly impact MIC results, including:
-
Inoculum Size: A standardized and accurately prepared fungal inoculum is critical for reproducibility.
-
Growth Medium: The type of medium (e.g., RPMI-1640, Mueller-Hinton) can affect both fungal growth and the activity of the antifungal agent.
-
Incubation Conditions: Temperature and duration of incubation must be controlled and consistent.[5]
-
Agent Preparation: Proper dissolution and dilution of Agent 47 are crucial to ensure accurate final concentrations.
Troubleshooting Guide
Issue: I am not observing any inhibition of fungal growth, even at high concentrations of Agent 47.
-
Possible Cause 1: Intrinsic Resistance. The fungal species you are testing may be intrinsically resistant to agents targeting the β-(1,3)-glucan synthase pathway. For example, Cryptococcus neoformans is known to have low susceptibility to this class of antifungals.[3]
-
Solution: Verify the identity of your fungal species. Review literature to confirm if intrinsic resistance is common for your organism. Consider testing a positive control organism known to be susceptible, such as Candida albicans.
-
-
Possible Cause 2: Agent Inactivity. The stock solution of Agent 47 may have degraded or been improperly prepared.
-
Solution: Prepare a fresh stock solution of Agent 47 according to the product datasheet. Ensure it is fully dissolved in the recommended solvent before diluting into the growth medium.
-
-
Possible Cause 3: Incorrect Inoculum Density. An overly dense fungal inoculum can overwhelm the antifungal agent, leading to apparent resistance.
-
Solution: Carefully follow a standardized protocol for inoculum preparation to ensure the correct cell density (typically 0.5–2.5 x 10³ cells/mL for yeasts).
-
Issue: My MIC assay results are not reproducible between experiments.
-
Possible Cause 1: Inconsistent Inoculum. Variation in the starting cell concentration is a common source of variability.
-
Solution: Use a spectrophotometer to standardize your fungal suspension to a specific optical density (OD) before final dilution. Always prepare the inoculum fresh for each experiment.
-
-
Possible Cause 2: Pipetting Errors. Small errors in serial dilutions can lead to significant concentration inaccuracies across the plate.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each dilution step and ensure thorough mixing between transfers.
-
-
Possible Cause 3: Edge Effects in Microtiter Plate. Wells on the outer edges of a 96-well plate are prone to faster evaporation, which can concentrate the agent and media components.
-
Solution: Avoid using the outermost wells for experimental data. Instead, fill them with sterile medium to create a humidity barrier.
-
Issue: this compound is precipitating when added to my growth medium.
-
Possible Cause: Poor Solubility. Agent 47 may have limited solubility in the aqueous-based growth medium. The solvent used for the stock solution may also be immiscible with the medium.
-
Solution: Review the solubility information on the product datasheet. It may be necessary to first dissolve Agent 47 in a small amount of a suitable organic solvent (e.g., DMSO) before preparing the final dilutions in the aqueous medium. Ensure the final concentration of the solvent in the assay does not exceed a level that affects fungal growth (typically <1%).
-
Data Presentation
Quantitative data, such as MIC values, should be organized into tables for clarity and easy comparison across different species or conditions.
Table 1: Example MIC Values for this compound Against Common Fungal Pathogens
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 | 0.06 - 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 | 0.125 - 0.5 |
| Candida glabrata | ATCC 90030 | 0.5 | 0.25 - 1.0 |
| Cryptococcus neoformans | ATCC 208821 | >16 | >16 |
Note: Data are hypothetical and for illustrative purposes only. MIC₅₀ is the concentration that inhibited 50% of the tested isolates.
Experimental Protocols
Protocol: Determination of MIC by Broth Microdilution
This protocol is adapted from the CLSI M27 methodology for yeasts.
-
Preparation of Antifungal Stock: a. Prepare a 1.6 mg/mL stock solution of this compound in 100% DMSO. b. Create a working solution by diluting the stock 1:50 in RPMI-1640 medium to achieve a concentration of 32 µg/mL.
-
Plate Preparation: a. Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well U-bottom plate. b. Add 200 µL of the 32 µg/mL working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Repeat this process from well 2 to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).
-
Inoculum Preparation: a. Culture the fungal isolate on a Sabouraud Dextrose Agar plate for 24 hours at 35°C. b. Suspend several colonies in sterile saline. c. Adjust the suspension with a spectrophotometer to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of 1-5 x 10³ cells/mL.
-
Inoculation and Incubation: a. Add 100 µL of the final inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. The final concentrations of Agent 47 will range from 16 µg/mL to 0.03 µg/mL. c. Cover the plate and incubate at 35°C for 24-48 hours.
-
Interpretation: a. The MIC is the lowest concentration of this compound at which there is a prominent decrease in turbidity (e.g., ≥50% reduction) compared to the growth control well (well 11). This can be assessed visually or with a plate reader.
Visualizations
References
- 1. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antifungal Agent 47 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with Antifungal Agent 47. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variable Minimum Inhibitory Concentration (MIC) values for this compound?
A1: The most common source of variability in MIC values stems from inconsistencies in experimental methodology. Key factors include the composition of the test medium, the size of the fungal inoculum, and the duration and temperature of incubation.[1][2] Adhering to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for reproducibility.[3][4][5]
Q2: How does the choice of culture medium affect the activity of this compound?
A2: The culture medium can significantly impact the apparent activity of this compound. The pH of the medium, for instance, has been shown to alter the MIC of some antifungal agents.[3] Furthermore, components within complex media can sometimes interact with the antifungal agent, affecting its availability and efficacy.[3] RPMI-1640 is a commonly recommended medium for standardized susceptibility testing, but its supplementation and the specific requirements of the fungal species being tested should be carefully considered.[3]
Q3: Can the growth phase of the fungus at the time of testing influence the results?
A3: Yes, the physiological state of the fungus, including its growth phase, can influence its susceptibility to this compound. It is recommended to use a standardized inoculum prepared from a fresh culture in the logarithmic growth phase to ensure consistency.
Q4: What is the "trailing effect" and can it be observed with this compound?
A4: The trailing effect is characterized by partial inhibition of fungal growth over a wide range of drug concentrations, which can make determining the MIC endpoint difficult.[3][6] This phenomenon is particularly common with azole antifungals.[3] If you are observing a gradual decrease in growth rather than a sharp inhibition point with this compound, you may be encountering the trailing effect. It is often recommended to read the MIC after a specific incubation period (e.g., 24 hours for some Candida species with certain azoles) to minimize the impact of trailing.[3]
Q5: Why am I seeing different MIC values for the same fungal strain across different experiments?
A5: In addition to the factors mentioned above, inter-experimental variability can be introduced by slight differences in inoculum preparation, minor fluctuations in incubation temperature, and subjective differences in visual endpoint determination.[2] It is important to run quality control strains with known MIC ranges in every experiment to monitor for and troubleshoot such variability. The inherent reproducibility of broth microdilution for antifungal susceptibility is generally considered to be within plus or minus two doubling dilutions.[5]
Troubleshooting Guides
Issue 1: Inconsistent MIC Values for this compound
| Potential Cause | Recommended Solution |
| Inoculum Size Variation | Ensure a standardized and validated method for preparing the fungal inoculum to the correct cell density (e.g., using a spectrophotometer or hemocytometer). Inoculum sizes that are too high can lead to artificially elevated MICs.[1] |
| Incubation Time Discrepancies | Strictly adhere to the recommended incubation time for the specific fungal species being tested. For some fungi, such as Cryptococcus spp., longer incubation times (e.g., 72 hours) are necessary.[7] Reading plates too early or too late can lead to erroneous results.[3] |
| Medium Composition and pH | Use the recommended standardized medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS). Verify the final pH of the medium before use, as pH can significantly influence the activity of some antifungals.[3] |
| Endpoint Determination Subjectivity | Establish clear and consistent criteria for reading the MIC. For fungistatic agents like azoles, the endpoint is often defined as a significant reduction in growth (e.g., 50%) compared to the growth control well.[7] For fungicidal agents, it is typically the concentration with no visible growth.[7] Using a plate reader can help to standardize the endpoint reading. |
| Agent 47 Stock Solution Issues | Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (e.g., protected from light, at the correct temperature). If solubility is an issue, ensure the correct solvent is used and that the final concentration of the solvent in the assay does not affect fungal growth. |
Issue 2: No Fungal Growth in Control Wells
| Potential Cause | Recommended Solution |
| Inoculum Preparation Error | Verify the viability of the fungal culture used to prepare the inoculum. Ensure that the inoculum was not prepared from a non-viable or senescent culture. |
| Incorrect Growth Medium | Confirm that the correct growth medium was used and that it was prepared correctly. Some fungi have specific nutritional requirements. |
| Incubation Conditions | Double-check the incubation temperature and atmosphere (e.g., CO2 levels if required). Ensure the incubator is functioning correctly. |
Issue 3: Contamination in Assay Wells
| Potential Cause | Recommended Solution |
| Non-sterile Technique | Aseptic techniques must be strictly followed during all stages of the experiment, including media preparation, inoculum preparation, and plate loading. |
| Contaminated Reagents | Ensure all reagents, including the culture medium, water, and this compound stock solutions, are sterile. Filter-sterilize solutions that cannot be autoclaved. |
| Environmental Contamination | Perform all experimental work in a clean and controlled environment, such as a biological safety cabinet. |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing for this compound (Adapted from CLSI M27)
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to achieve final concentrations ranging from a clinically relevant maximum to a sub-inhibitory level.
-
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture on a plate (e.g., Sabouraud Dextrose Agar), select several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Assay Procedure:
-
Dispense 100 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the final fungal inoculum to each well.
-
Include a growth control well (inoculum without the agent) and a sterility control well (medium only).
-
Incubate the plates at 35°C.
-
-
Reading the Results:
-
After the appropriate incubation period (e.g., 24 or 48 hours for Candida spp.[3]), visually read the MIC.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.
-
Visualizations
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Troubleshooting Variable MIC Results.
Caption: Simplified Ergosterol Biosynthesis Pathway.
References
- 1. Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Problems in the laboratory assessment of antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Addressing resistance to Antifungal agent 47 in fungal strains
Welcome to the technical support center for Antifungal Agent 47. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms related to this novel antifungal compound.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a next-generation triazole that specifically targets and inhibits lanosterol 14-alpha-demethylase, an enzyme encoded by the ERG11 gene.[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of Erg11 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[1]
Q2: My fungal strain, previously susceptible to this compound, is now showing resistance. What are the possible mechanisms?
A2: Acquired resistance to azole antifungals like Agent 47 can occur through several mechanisms.[1][3] The most common include:
-
Target Site Alterations: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of this compound.[1][2][3]
-
Overexpression of the Target: Increased expression of the ERG11 gene can lead to higher concentrations of the Erg11 enzyme, requiring a higher dose of the agent to achieve an inhibitory effect.[1][3][4]
-
Efflux Pump Upregulation: Overexpression of genes encoding for ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the antifungal agent out of the cell, reducing its intracellular concentration.[3][4][5]
-
Alterations in Sterol Biosynthesis: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can create a bypass mechanism that mitigates the toxic effects of Erg11 inhibition.[4]
Q3: How can I confirm if my resistant strain has mutations in the ERG11 gene?
A3: The most direct method is to sequence the ERG11 gene from your resistant isolate and compare it to the sequence from a susceptible, wild-type strain. Sanger sequencing of the amplified ERG11 gene is a common and effective approach. Any identified non-synonymous mutations should be further investigated to confirm their role in resistance.
Q4: I am observing a trailing growth phenomenon in my microbroth dilution assay. Does this indicate resistance?
A4: Trailing growth, characterized by reduced but persistent growth at concentrations above the minimum inhibitory concentration (MIC), can be a complex issue. While it can sometimes be associated with emerging resistance, it does not always correlate with clinical failure. It is recommended to carefully determine the MIC at the point of 50% growth inhibition compared to the positive control.[6] Further investigation into the strain's genetic profile may be warranted if trailing is consistently observed.
II. Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high MIC values for a previously susceptible strain. | Development of acquired resistance. | 1. Confirm the purity of the fungal culture. 2. Repeat the MIC determination using a standardized method (e.g., CLSI or EUCAST).[7] 3. Sequence the ERG11 gene to check for mutations. 4. Perform a gene expression analysis (qRT-PCR) for ERG11 and major efflux pump genes (e.g., CDR1, MDR1). |
| Inconsistent MIC results between experimental replicates. | Technical variability in the assay. | 1. Ensure a standardized inoculum preparation with the correct cell density.[7] 2. Verify the concentration and stability of the this compound stock solution. 3. Use a quality control strain with a known MIC range for this compound. |
| In vitro susceptibility does not correlate with in vivo efficacy. | Host factors, biofilm formation, or pharmacokinetic/pharmacodynamic issues. | 1. Investigate the potential for biofilm formation, as this can significantly increase drug tolerance.[2][8] 2. Consider the pharmacokinetic properties of this compound in the specific in vivo model. 3. Evaluate the immune status of the host, as it plays a crucial role in clearing fungal infections. |
III. Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound Against Susceptible and Resistant Candida albicans Strains
| Strain ID | Genotype | MIC (µg/mL) | Fold Change in MIC |
| CA-WT | Wild-Type | 0.125 | - |
| CA-R1 | ERG11 (Y132F mutation) | 2.0 | 16 |
| CA-R2 | ERG11 Overexpression | 1.0 | 8 |
| CA-R3 | CDR1 Overexpression | 4.0 | 32 |
| CA-R4 | ERG11 (Y132F) + CDR1 Overexpression | 16.0 | 128 |
IV. Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[7]
-
Materials: 96-well microtiter plates, RPMI 1640 medium, this compound stock solution, fungal inoculum, spectrophotometer.
-
Procedure:
-
Prepare a 2x stock solution of this compound in RPMI 1640 medium.
-
Perform serial two-fold dilutions of the 2x drug stock across the wells of a 96-well plate to achieve a final concentration range (e.g., 0.0313 to 16 µg/mL).
-
Prepare a fungal inoculum suspension and adjust it to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640.
-
Add an equal volume of the fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a 50% reduction in turbidity compared to the growth control, measured visually or with a spectrophotometer at 600 nm.[6]
-
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Materials: Fungal cells (treated and untreated), RNA extraction kit, cDNA synthesis kit, qPCR master mix, gene-specific primers (for ERG11, CDR1, MDR1, and a housekeeping gene like ACT1).
-
Procedure:
-
Culture fungal cells with and without a sub-inhibitory concentration of this compound.
-
Extract total RNA from the fungal cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
V. Visualizations
Caption: Mechanism of action of this compound.
Caption: Key resistance mechanisms to this compound.
Caption: Workflow for investigating resistance to this compound.
References
- 1. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mitochondrial Targeting of Antifungal Agent 47
Welcome to the technical support center for Antifungal Agent 47. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mitochondrial delivery of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for enhancing the mitochondrial targeting of this compound?
The most effective strategy for enhancing the mitochondrial targeting of this compound is through covalent conjugation to a mitochondrion-penetrating moiety. This approach leverages the natural mechanisms of mitochondrial import or the biophysical properties of the mitochondrial membranes to concentrate the agent within the organelle. Key strategies include conjugation to:
-
Mitochondria-Targeting Sequences (MTS): These are short, positively charged peptides that are recognized by the mitochondrial protein import machinery.[1][2]
-
Lipophilic Cations: Molecules like triphenylphosphonium (TPP) accumulate in the mitochondrial matrix due to the large negative membrane potential across the inner mitochondrial membrane.[3]
-
Cell-Penetrating Peptides (CPPs) in a dual-conjugate system: Combining a CPP with an MTS can enhance both cellular uptake and subsequent mitochondrial localization.[1][2]
Q2: How can I confirm that the conjugated this compound is localizing to the mitochondria?
Several methods can be employed to verify the mitochondrial localization of your conjugate. A combination of these techniques will provide the most robust evidence:
-
Confocal Microscopy: This is a direct visualization method. Co-staining of cells with your fluorescently-labeled this compound conjugate and a commercially available mitochondrial marker (e.g., MitoTracker™ Red CMXRos) should reveal significant co-localization.
-
Subcellular Fractionation followed by Western Blotting or LC-MS: Isolate mitochondria from treated cells and analyze the mitochondrial fraction for the presence of your agent. This provides a quantitative measure of mitochondrial accumulation.
-
Immunocytochemistry: If you have an antibody that recognizes this compound, you can perform immunocytochemistry and co-stain with a mitochondrial marker protein like COX IV or VDAC.
Q3: What are the potential advantages of targeting mitochondria with antifungal agents?
Targeting mitochondria in fungal cells offers several therapeutic advantages:
-
Exploitation of Unique Fungal Mitochondrial Features: Fungal mitochondria possess proteins and pathways that are distinct from their mammalian counterparts, such as specific subunits of the electron transport chain (ETC) complexes.[4][5][6] This allows for the development of selective antifungal therapies with potentially lower host toxicity.
-
Induction of Apoptosis: Disruption of mitochondrial function is a potent trigger for programmed cell death in fungi.[7][8]
-
Overcoming Drug Resistance: Targeting mitochondria may be effective against fungal strains that have developed resistance to conventional antifungals that act on the cell membrane or cell wall.[5][9]
Troubleshooting Guides
Issue 1: Poor Mitochondrial Accumulation of this compound Conjugate
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Cellular Uptake | 1. Confirm cellular entry using fluorescence microscopy or flow cytometry with a fluorescently labeled conjugate. 2. Consider a dual-conjugation strategy by adding a cell-penetrating peptide (CPP) to your existing MTS-conjugate.[1][2] | The conjugate must first cross the plasma membrane to reach the mitochondria. Poor cell permeability is a common initial barrier. |
| Cleavage of the Targeting Moiety | 1. Analyze cell lysates by Western blot or LC-MS to check for the integrity of the conjugate. 2. Modify the linker between this compound and the targeting moiety to be more resistant to cellular proteases. | Premature cleavage of the MTS or TPP from the antifungal agent will prevent its mitochondrial accumulation. |
| Incorrect Targeting Signal | 1. Test different MTS sequences, as their efficiency can be cell-type and context-dependent. 2. Ensure the MTS is accessible and not sterically hindered by the antifungal agent. | The conformation and accessibility of the targeting sequence are critical for its recognition by the mitochondrial import machinery. |
Issue 2: Off-Target Localization or General Cytotoxicity
| Potential Cause | Troubleshooting Step | Rationale |
| Non-Specific Binding | 1. Increase the stringency of washing steps in your experimental protocols. 2. Include control experiments with an unconjugated version of the targeting moiety or a scrambled peptide sequence. | This helps to differentiate between specific mitochondrial targeting and non-specific binding to other cellular components. |
| High Concentration of Conjugate | 1. Perform a dose-response curve to determine the optimal concentration that provides mitochondrial targeting without causing widespread cellular stress. | Excessive concentrations can lead to off-target effects and induce toxicity through mechanisms unrelated to mitochondrial targeting. |
| Toxicity of the Targeting Moiety | 1. Test the toxicity of the MTS or TPP alone at the concentrations used for the conjugate. | While generally considered non-toxic at working concentrations, some targeting moieties can exhibit intrinsic toxicity. |
Experimental Protocols
Protocol 1: Synthesis of an MTS-Antifungal Agent 47 Conjugate
This protocol provides a general workflow for the conjugation of a Mitochondria-Targeting Sequence (MTS) to this compound.
Caption: Workflow for the synthesis and characterization of an MTS-Antifungal Agent 47 conjugate.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an indicator of mitochondrial dysfunction. The JC-1 assay is a common method to assess this.
Caption: Workflow for assessing mitochondrial membrane potential using the JC-1 assay.
Signaling Pathways and Logical Relationships
Logical Flow for Troubleshooting Poor Mitochondrial Targeting
This diagram outlines the decision-making process when troubleshooting suboptimal mitochondrial localization of your this compound conjugate.
Caption: Decision tree for troubleshooting poor mitochondrial targeting of conjugates.
References
- 1. Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cell-Penetrating and Mitochondrion-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting mitochondria as targets for the development of new antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
Validation & Comparative
Comparative Analysis of Antifungal Agent 47 and Existing Fungicides: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative analysis of the novel Antifungal Agent 47 against a range of commercially available fungicides. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the agent's performance, supported by experimental data.
Executive Summary
This compound, a novel compound characterized by a triphenylphosphonium (TPP) moiety, demonstrates potent, broad-spectrum fungicidal activity by targeting pathogen mitochondria. This mechanism, which involves the inhibition of the respiratory chain and ATP synthesis, offers a promising alternative to conventional fungicides. This guide presents a comparative overview of its efficacy and mode of action relative to established fungicides.
Mechanism of Action: A Targeted Approach
This compound's unique mode of action centers on its ability to specifically accumulate within the mitochondria of fungal pathogens. The positively charged TPP cation facilitates this targeting, leading to the disruption of critical mitochondrial functions.
Signaling Pathway of this compound:
Caption: Mechanism of this compound targeting mitochondria.
In contrast, existing fungicides operate through various mechanisms, including:
-
Sterol Biosynthesis Inhibition (Azoles): Interfere with the production of ergosterol, a critical component of the fungal cell membrane.
-
Cell Wall Synthesis Inhibition (Echinocandins): Inhibit the synthesis of β-1,3-glucan, a key structural component of the fungal cell wall.
-
Respiration Inhibition (Strobilurins, SDHIs): Target different complexes within the mitochondrial electron transport chain. For example, strobilurins like azoxystrobin and pyraclostrobin inhibit Complex III, while Succinate Dehydrogenase Inhibitors (SDHIs) like boscalid and fluopyram target Complex II.
Comparative Efficacy: Quantitative Analysis
The in vitro efficacy of this compound was evaluated against a panel of significant plant pathogenic fungi and compared with leading commercial fungicides. The 50% effective concentration (EC50) values, representing the concentration of the fungicide required to inhibit 50% of fungal growth, are summarized below.
| Fungicide | Phytophthora capsici (µM) | Rhizoctonia solani (µM) | Botrytis cinerea (µM) | Pythium aphanidermatum (µM) | Sclerotinia sclerotiorum (µM) |
| This compound | 12.70 | 21.74 | 22.42 | 11.00 | 4.78 |
| Azoxystrobin | ~88.2[1] | ~0.075[2] | - | Highly Sensitive[3] | ~2.73[4] |
| Boscalid | - | - | 2.09 - 2.14[5] | - | 0.068 - 0.219[6] |
| Pyraclostrobin | - | - | 0.033[5] | - | - |
| Fluopyram | ~146.8[1] | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key assays used to characterize the activity of this compound and other respiration-inhibiting fungicides.
Mycelial Growth Inhibition Assay (EC50 Determination)
This assay determines the concentration of a fungicide that inhibits the growth of a fungus by 50%.
Experimental Workflow for EC50 Determination:
Caption: Workflow for determining fungicide EC50 values.
-
Preparation of Fungicide Solutions: Stock solutions of the test compounds are prepared in an appropriate solvent (e.g., DMSO).
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten, the fungicide stock solutions are added to achieve a range of final concentrations. Control plates contain the solvent alone.
-
Inoculation: A mycelial plug from the edge of an actively growing fungal culture is placed in the center of each agar plate.
-
Incubation: Plates are incubated at a temperature optimal for the specific fungus (typically 25-28°C) until the mycelial growth in the control plate reaches a predefined diameter.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the dose-response data.
Mitochondrial Respiration Inhibition Assay
This assay measures the effect of a compound on the oxygen consumption rate of isolated fungal mitochondria or permeabilized cells.
-
Isolation of Mitochondria: Fungal mycelia are harvested and homogenized to release cellular contents. Mitochondria are then isolated by differential centrifugation.
-
Oxygen Consumption Measurement: The oxygen consumption of the isolated mitochondria is measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Assay Procedure:
-
A suspension of mitochondria is placed in the assay chamber with a suitable respiratory substrate (e.g., succinate or malate/pyruvate).
-
The basal oxygen consumption rate is recorded.
-
The test compound is added, and the change in oxygen consumption is monitored.
-
Inhibitors of specific respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III) are used as controls to confirm the target of inhibition.
-
ATP Synthesis Inhibition Assay
This assay quantifies the reduction in ATP production in the presence of the test compound.
-
Sample Preparation: Similar to the respiration assay, either isolated mitochondria or permeabilized fungal cells are used.
-
ATP Measurement: ATP levels are typically measured using a luciferase-based bioluminescence assay. The light produced in the reaction is directly proportional to the ATP concentration.
-
Assay Procedure:
-
The mitochondrial or cell suspension is incubated with a respiratory substrate and ADP to initiate ATP synthesis.
-
The test compound is added at various concentrations.
-
After a set incubation period, the reaction is stopped, and the amount of ATP produced is quantified using a luminometer and a standard ATP curve.
-
The percentage of ATP synthesis inhibition is calculated relative to an untreated control.
-
Conclusion
This compound presents a promising new approach to fungal disease management. Its distinct mitochondrial-targeting mechanism of action and broad-spectrum efficacy position it as a valuable candidate for further development, particularly in addressing fungicide resistance. The data and protocols presented in this guide are intended to facilitate further research and comparative studies within the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researcherslinks.com [researcherslinks.com]
- 4. researchgate.net [researchgate.net]
- 5. Baseline Sensitivity of Botrytis cinerea to Pyraclostrobin and Boscalid and Control of Anilinopyrimidine- and Benzimidazole-Resistant Strains by These Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Antifungal Agent 47: In Vitro and In Vivo Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive comparison guide has been compiled for Antifungal agent 47, a novel fungicide, detailing its performance against established alternatives through supportive experimental data. This guide is intended for researchers, scientists, and drug development professionals in the field of mycology and plant pathology. The analysis focuses on both laboratory (in vitro) and whole organism (in vivo) studies, providing a clear overview of the agent's efficacy and mechanism of action.
This compound, identified as compound 3b in recent literature, has demonstrated significant fungicidal activity by targeting the mitochondrial respiratory chain. This guide presents its performance in comparison to Azoxystrobin, another inhibitor of the same mitochondrial complex, and Fluopyram, which targets a different complex within the respiratory chain.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound and its alternatives.
Table 1: In Vitro Antifungal Activity (EC₅₀ in µM)
| Fungal Species | This compound | Azoxystrobin | Fluopyram |
| Phytophthora capsici | 12.70 | - | - |
| Rhizoctonia solani | 21.74 | - | - |
| Botrytis cinerea | 22.42 | 0.12 - 297.22 | 5.389 |
| Pythium aphanidermatum | 11.00 | - | - |
| Sclerotinia sclerotiorum | 4.78 | - | - |
Note: A hyphen (-) indicates that directly comparable data was not available in the reviewed literature.
Table 2: In Vivo Antifungal Efficacy against Botrytis cinerea on Tomato Fruit
| Antifungal Agent | Concentration | Efficacy Metric | Result |
| This compound | 200 µg/mL | Protective Control Efficacy | 59.01% |
| This compound | 200 µg/mL | Curative Control Efficacy | 53.56% |
| Azoxystrobin | 500 ml/ha | Disease Index Reduction | Significant reduction in disease index |
| Fluopyram | 200 µg/mL | Lesion Area Reduction | Significant reduction in lesion area |
Mechanism of Action: Targeting Fungal Respiration
This compound exerts its fungicidal effects by inhibiting the mitochondrial respiratory chain, a critical pathway for ATP synthesis in fungi. Specifically, it targets the Cytochrome bc1 complex (Complex III), disrupting the electron flow and thereby inhibiting cellular respiration. This mode of action is shared with Azoxystrobin. In contrast, Fluopyram inhibits Complex II (Succinate Dehydrogenase) of the respiratory chain.
The following diagram illustrates the targeted signaling pathway:
Caption: Mitochondrial electron transport chain and sites of inhibition.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the half-maximal effective concentration (EC₅₀).
-
Fungal Inoculum Preparation: Fungal isolates are cultured on potato dextrose agar (PDA) for 7-14 days. Spores or mycelial fragments are harvested and suspended in sterile saline containing 0.05% Tween 80. The suspension is adjusted to a final concentration of 1 × 10⁵ CFU/mL.
-
Antifungal Agent Dilution: A stock solution of the antifungal agent is prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then made in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension, resulting in a final volume of 200 µL. The plates are incubated at 25°C for 48-72 hours.
-
Data Analysis: Fungal growth is determined by measuring the optical density at 600 nm using a microplate reader. The percentage of growth inhibition is calculated relative to a drug-free control. The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.
The following diagram outlines the experimental workflow:
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Antifungal Efficacy on Tomato Fruit
This protocol assesses the protective and curative activity of antifungal agents against Botrytis cinerea.
-
Plant Material and Pathogen: Healthy, ripe tomato fruits are surface-sterilized with 1% sodium hypochlorite solution, rinsed with sterile water, and air-dried. B. cinerea is cultured on PDA, and a spore suspension of 1 × 10⁶ spores/mL is prepared.
-
Protective Assay: Tomato fruits are sprayed with the antifungal agent solution (e.g., 200 µg/mL). After 24 hours, the fruits are wound-inoculated with a 5 µL droplet of the B. cinerea spore suspension.
-
Curative Assay: Fruits are first wound-inoculated with the B. cinerea spore suspension. After 24 hours, the fruits are sprayed with the antifungal agent solution.
-
Incubation and Evaluation: Treated fruits are placed in a high-humidity chamber at 20°C for 3-4 days. The diameter of the resulting lesions is measured. The control efficacy is calculated using the formula: Efficacy (%) = [(Lesion diameter of control - Lesion diameter of treatment) / Lesion diameter of control] × 100.
Conclusion
This compound demonstrates potent in vitro activity against a range of phytopathogenic fungi and significant in vivo efficacy in controlling Botrytis cinerea on tomatoes. Its mechanism of action, targeting mitochondrial Complex III, is a well-validated approach for fungal control. The data presented in this guide provides a foundation for further research and development of this promising new antifungal agent.
Statistical Validation of Antifungal Agent 47: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data for Antifungal Agent 47, a novel compound with potent, broad-spectrum fungicidal activity. The data presented here is derived from peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals about the efficacy and mechanism of this promising antifungal candidate.
Executive Summary
This compound, also identified as compound 3b, demonstrates significant in vitro efficacy against a range of phytopathogenic fungi.[1] Its unique mechanism of action, targeting mitochondrial respiration and ATP synthesis, presents a promising alternative to conventional antifungal agents.[1][2][3] This guide offers a detailed analysis of its performance, supported by experimental data and standardized protocols, to facilitate its evaluation for further research and development.
Data Presentation
In Vitro Antifungal Activity of this compound
The following table summarizes the median effective concentration (EC50) values of this compound against five phytopathogenic fungi.[1] Lower EC50 values are indicative of higher antifungal potency.
| Fungal Species | This compound (EC50 in µM) |
| Phytophthora capsici | 12.70 |
| Rhizoctonia solani | 21.74 |
| Botrytis cinerea | 22.42 |
| Pythium aphanidermatum | 11.00 |
| Sclerotinia sclerotiorum | 4.78 |
In Vivo Efficacy Against Botrytis cinerea
In a study utilizing tomato fruits, this compound (at a concentration of 200 µg/mL) demonstrated significant fungicidal activity against Botrytis cinerea in both protective and curative applications.[1]
| Treatment Mode | Control Efficacy (%) |
| Protective | 59.01 |
| Curative | 53.56 |
Mechanistic Activity: Inhibition of ATP Production
This compound was shown to significantly inhibit ATP production in the mycelium of P. capsici.[1]
| Treatment | Incubation Time | Inhibition Rate of ATP Production (%) |
| This compound (35 µM) | 3 hours | 61.70 ± 3.64 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the research by Yin F, et al. (2023).
In Vitro Antifungal Activity Assay
The antifungal activity of this compound was determined using a mycelial growth rate method.
-
Fungal Strains and Culture: The tested phytopathogenic fungi (P. capsici, R. solani, B. cinerea, P. aphanidermatum, and S. sclerotiorum) were cultured on potato dextrose agar (PDA) plates.
-
Compound Preparation: this compound was dissolved in a suitable solvent and serially diluted to various concentrations.
-
Assay Procedure: The prepared concentrations of this compound were mixed with molten PDA and poured into Petri dishes. A mycelial plug of the actively growing fungus was placed at the center of each plate.
-
Incubation: The plates were incubated at a controlled temperature suitable for each fungal species.
-
Data Analysis: The diameter of the fungal colony was measured at specified time points. The percentage of mycelial growth inhibition was calculated relative to a control group (without the antifungal agent). The EC50 value was then determined by probit analysis.
In Vivo Fungicidal Assay on Tomato Fruits
The protective and curative efficacy of this compound against B. cinerea was evaluated on tomato fruits.
-
Fruit Preparation: Healthy, uniform-sized tomato fruits were surface-sterilized.
-
Protective Assay: The fruits were sprayed with a 200 µg/mL solution of this compound and allowed to air dry. After 24 hours, they were inoculated with a mycelial plug of B. cinerea.
-
Curative Assay: The fruits were first inoculated with a mycelial plug of B. cinerea. After 24 hours, they were sprayed with a 200 µg/mL solution of this compound.
-
Incubation: The treated fruits were incubated in a high-humidity chamber to promote fungal growth.
-
Evaluation: The diameter of the disease lesion was measured after a specified incubation period. The control efficacy was calculated based on the reduction in lesion size compared to an untreated control group.
ATP Synthesis Inhibition Assay
The effect of this compound on ATP production in P. capsici mycelia was quantified.
-
Mycelial Culture: P. capsici was grown in a liquid medium to obtain sufficient mycelia.
-
Treatment: The collected mycelia were treated with a 35 µM concentration of this compound for 3 hours.
-
ATP Extraction: ATP was extracted from the treated and untreated (control) mycelia using a suitable extraction buffer.
-
ATP Quantification: The ATP concentration in the extracts was measured using a luciferin-luciferase-based bioluminescence assay with a luminometer.
-
Data Analysis: The inhibition rate of ATP production was calculated by comparing the ATP levels in the treated mycelia to the control mycelia.
Mechanism of Action and Signaling Pathways
This compound functions by targeting the mitochondria of fungal cells, leading to the inhibition of the respiratory chain and a subsequent decrease in ATP synthesis.[1][2][3] This disruption of cellular energy production ultimately results in fungal cell death. The triphenylphosphonium component of the molecule facilitates its accumulation within the mitochondria.[2][3]
Below are diagrams illustrating the proposed mechanism of action and a general experimental workflow.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
Independent Verification of Antifungal Agent 47's Fungicidal Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicidal spectrum and mechanism of action of the novel Antifungal Agent 47 against established antifungal agents. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
I. Comparative Fungicidal Spectrum
This compound, a triphenylphosphonium-driven derivative of a pyrimorph fragment, demonstrates a broad-spectrum fungicidal activity against several key phytopathogenic fungi.[1] To contextualize its efficacy, its 50% effective concentration (EC50) values are compared below with those of widely used commercial fungicides from different chemical classes: a strobilurin (Azoxystrobin), a triazole (Tebuconazole), and a multi-site inhibitor (Chlorothalonil).
Data Presentation: Comparative Efficacy (EC50 in µM)
The following tables summarize the in vitro efficacy of this compound and selected commercial fungicides against five major phytopathogenic fungi. Lower EC50 values indicate higher antifungal potency.
| Fungicide | Phytophthora capsici | Rhizoctonia solani | Botrytis cinerea | Pythium aphanidermatum | Sclerotinia sclerotiorum |
| This compound | 12.70 | 21.74 | 22.42 | 11.00 | 4.78 |
| Azoxystrobin | ~0.1 - >5 | ~0.76 - 1.56 | >100 | ~0.1 - 1.0 | ~0.11 - 2.73 |
| Tebuconazole | Not commonly used | ~0.02 - 0.23 | ~0.03 - 1.0 | Not commonly used | ~0.003 - 2.94 |
| Chlorothalonil | Data not readily available | Data not readily available | ~46.8 - 59.4 | Data not readily available | Data not readily available |
Note: EC50 values for commercial fungicides are presented as ranges compiled from multiple literature sources to reflect isolate variability. Direct comparison should be made with caution due to potential variations in experimental conditions.
II. Mechanism of Action: Mitochondrial Targeting
This compound's mechanism of action involves the targeted disruption of mitochondrial function. It is a derivative of pyrimorph, which is known to have a weak inhibitory effect on Complex III of the mitochondrial electron transport chain.[1][2] The addition of a triphenylphosphonium (TPP) cation, a well-established mitochondrial targeting moiety, significantly enhances its accumulation within the mitochondria.[1][3][4][5] This targeted delivery leads to potent inhibition of the respiratory chain and a subsequent decrease in ATP synthesis, ultimately causing fungal cell death.[1]
Signaling Pathway: Inhibition of Mitochondrial Respiration
Caption: this compound targets and inhibits Complex III of the mitochondrial ETC.
III. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
A. In Vitro Antifungal Susceptibility Testing (EC50 Determination)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.[1][6][7][8]
Experimental Workflow: EC50 Determination
Caption: Workflow for determining the EC50 value of an antifungal agent.
Methodology:
-
Fungal Isolates and Culture Conditions: The target phytopathogenic fungi (Phytophthora capsici, Rhizoctonia solani, Botrytis cinerea, Pythium aphanidermatum, and Sclerotinia sclerotiorum) are cultured on potato dextrose agar (PDA) at 25°C for 5-7 days to obtain sporulating cultures.
-
Inoculum Preparation: A spore suspension is prepared by flooding the agar plates with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop. The suspension is filtered through sterile cheesecloth to remove mycelial fragments. The spore concentration is adjusted to 1 x 10^6 spores/mL using a hemocytometer.
-
Antifungal Agent Dilution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). A series of twofold dilutions are then prepared in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a final concentration range that brackets the expected EC50 value. The final DMSO concentration should not exceed 1% (v/v).
-
Inoculation and Incubation: Each well is inoculated with the prepared spore suspension to a final concentration of 1 x 10^5 spores/mL. The microtiter plates are incubated at 25°C for 48-72 hours, depending on the growth rate of the fungus.
-
Data Analysis: Fungal growth is determined by measuring the optical density at 600 nm (OD600) using a microplate reader. The percentage of growth inhibition is calculated relative to the drug-free control. The EC50 value, the concentration of the antifungal agent that causes 50% inhibition of fungal growth, is determined by plotting the percentage of inhibition against the logarithm of the antifungal agent concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
B. ATP Synthesis Inhibition Assay
This assay measures the effect of this compound on the production of ATP in fungal cells.
Methodology:
-
Fungal Culture and Treatment: Fungal mycelia are grown in potato dextrose broth (PDB) at 25°C with shaking for 48 hours. The mycelia are then harvested, washed with sterile water, and resuspended in fresh PDB. The mycelial suspension is treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 3 hours).
-
ATP Extraction: After incubation, the mycelia are collected by centrifugation, washed, and the intracellular ATP is extracted using a suitable ATP extraction reagent (e.g., boiling Tris-EDTA buffer or a commercially available kit).
-
ATP Quantification: The ATP concentration in the extracts is quantified using a luciferin-luciferase-based bioluminescence assay. The light output is measured using a luminometer and is directly proportional to the ATP concentration.
-
Data Analysis: The ATP levels in the treated samples are normalized to the total protein concentration of the corresponding mycelial sample (determined by a Bradford or BCA assay) and expressed as a percentage of the ATP level in the untreated control. The inhibition of ATP synthesis is then calculated.
IV. Conclusion
This compound exhibits a potent and broad-spectrum fungicidal activity against the tested phytopathogenic fungi. Its efficacy is attributed to its novel mechanism of action, which involves the targeted inhibition of mitochondrial respiration and ATP synthesis. The triphenylphosphonium moiety facilitates the accumulation of the active pyrimorph fragment within the fungal mitochondria, leading to enhanced fungicidal effects compared to the parent compound. The data presented in this guide suggests that this compound is a promising candidate for further development as a novel fungicide. Independent verification of these findings in diverse fungal strains and under field conditions is warranted.
References
- 1. njccwei.com [njccwei.com]
- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 5. jouroilcrops.cn [jouroilcrops.cn]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intertekinform.com [intertekinform.com]
A Comparative Analysis of Antifungal Agent 47 and Its Structural Analogs: A Mitochondria-Targeted Approach
For Immediate Release: A recent study has unveiled a novel series of antifungal agents derived from the fungicide pyrimorph, with Antifungal Agent 47 (also identified as compound 3b) demonstrating superior and broad-spectrum fungicidal activity. This new class of compounds leverages a mitochondria-targeting strategy to significantly enhance its efficacy against a range of plant-pathogenic fungi. This guide provides a detailed comparison of this compound and its structural analogs, supported by experimental data from the foundational study published in the Journal of Agricultural and Food Chemistry.
Introduction
Pyrimorph is a carboxylic acid amide (CAA) fungicide known for its effectiveness against oomycetes, primarily by inhibiting cell wall biosynthesis.[1][2][3] However, it also exhibits a weak inhibitory effect on mitochondrial complex III.[1][2][3] Recognizing this secondary mechanism, researchers sought to enhance this mitochondrial action. By systematically disassembling the pyrimorph molecule and conjugating its fragments with a triphenylphosphonium (TPP) cation, a known mitochondrial-targeting moiety, three series of novel analogs were synthesized.[1][2][3][4] Among these, compound 3b, herein referred to as this compound, emerged as the most potent candidate.[1][2][3][4][5]
Comparative Antifungal Activity
The in vitro antifungal activity of this compound and its analogs was evaluated against a panel of five phytopathogenic fungi. The results, summarized by the median effective concentration (EC50), unequivocally show the superior broad-spectrum activity of this compound.
| Compound | P. capsici | R. solani | B. cinerea | P. aphanidermatum | S. sclerotiorum |
| This compound (3b) | 12.70 | 21.74 | 22.42 | 11.00 | 4.78 |
| Analog 3a | >70 | >70 | >70 | >70 | >70 |
| Analog 3c | 43.15 | >70 | 65.41 | 33.54 | 21.77 |
| Analog 4b | >70 | >70 | >70 | >70 | >70 |
| Analog 4c | >70 | >70 | >70 | >70 | >70 |
| Pyrimorph | 2.53 | >70 | >70 | 1.98 | >70 |
| Azoxystrobin | 1.39 | 0.86 | 0.13 | 1.57 | 0.19 |
| EC50 values are presented in μM. Lower values indicate higher antifungal activity. |
Mechanism of Action: Targeting the Powerhouse of the Fungal Cell
The enhanced efficacy of this compound is attributed to its targeted action on fungal mitochondria, leading to the disruption of cellular respiration and energy production.
Mitochondrial Respiration Inhibition
This compound demonstrated a potent inhibitory effect on the mycelial respiration of P. capsici. This indicates a direct interference with the mitochondrial electron transport chain, a critical process for cellular energy generation.
| Compound | Respiration Inhibition Rate (%) at 35 μM |
| This compound (3b) | 55.13 ± 2.57 |
| Pyrimorph | 15.72 ± 1.68 |
| Rotenone (Positive Control) | 70.11 ± 3.12 |
ATP Synthesis Inhibition
Consistent with its impact on mitochondrial respiration, this compound significantly impeded the synthesis of adenosine 5'-triphosphate (ATP), the primary energy currency of the cell. After 3 hours of treatment with 35 μM of the compound, the ATP production in P. capsici mycelium was inhibited by 61.70 ± 3.64%.[5] This severe energy depletion ultimately leads to fungal cell death.
The proposed mechanism of action for this compound is depicted in the following signaling pathway diagram:
Caption: Proposed mechanism of this compound.
Experimental Protocols
The following are summaries of the key experimental procedures used to evaluate this compound and its analogs.
In Vitro Antifungal Activity Assay
The antifungal activity was determined using a mycelium growth rate method. The compounds were dissolved in DMSO and added to potato dextrose agar (PDA) at various concentrations. Mycelial plugs of the test fungi were placed on the center of the PDA plates and incubated at 25°C. The diameter of the mycelial growth was measured, and the EC50 values were calculated by probit analysis.
Caption: Workflow for in vitro antifungal activity assay.
Measurement of Mycelial Respiration
The rate of oxygen consumption by fungal mycelia was measured using a Clark-type oxygen electrode. Freshly collected mycelia of P. capsici were suspended in a buffer solution within the oxygen electrode chamber. The compound to be tested was injected into the chamber, and the change in oxygen concentration over time was recorded to determine the respiration rate.
Determination of ATP Synthesis Inhibition
The intracellular ATP levels in P. capsici mycelia were quantified using a luciferin-luciferase-based ATP assay kit. Mycelia were treated with the test compounds for a specified duration. Following treatment, the mycelia were lysed, and the ATP content in the supernatant was measured by luminescence in a microplate reader. The inhibition rate was calculated by comparing the ATP levels in treated and untreated samples.
Structure-Activity Relationship and Conclusion
The comparative data reveals a clear structure-activity relationship. The presence of the triphenylphosphonium (TPP) moiety is crucial for the enhanced antifungal activity, as it facilitates the accumulation of the compound within the mitochondria. The length of the linker between the pyrimorph fragment and the TPP group also influences the activity, with the shorter linker in this compound (3b) proving to be optimal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Antifungal Agent 47: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. As "Antifungal Agent 47" is a placeholder designation, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound being used to ensure compliance with all safety and regulatory requirements.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent compound used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: A fume hood should be used when handling the pure compound or concentrated solutions.
In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) office.
II. Step-by-Step Disposal Procedures
The proper disposal of this compound, like many laboratory chemicals, is dependent on its physical state (solid, liquid) and concentration. Never dispose of this agent down the drain.[1][2][3]
A. Disposal of Solid Waste:
-
Collection:
-
Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.[3][4]
-
The container must be made of a material compatible with the chemical and have a secure, sealable lid.[3]
-
-
Labeling:
-
Label the container with a hazardous waste tag immediately upon adding the first item.
-
The label must include: "Hazardous Waste," the full chemical name ("this compound"), and the specific components and their approximate percentages.[3]
-
-
Storage:
-
Pickup:
-
Once the container is full, or within one year of the first addition of waste, request a pickup from your institution's Environmental Health and Safety (EHS) department.[2]
-
B. Disposal of Liquid Waste:
-
Collection:
-
Collect all liquid waste containing this compound, including stock solutions, experimental residues, and the first rinse of any contaminated glassware, in a dedicated, leak-proof, and chemically compatible container.[3] Plastic containers are often preferred.[4]
-
Do not mix incompatible wastes.[3] For example, do not mix acidic waste with basic waste.
-
-
Labeling:
-
As with solid waste, immediately label the liquid waste container with a hazardous waste tag detailing its contents.[3]
-
-
Storage:
-
Store the sealed liquid waste container in a secondary containment bin within the SAA to prevent spills.[3]
-
-
Pickup:
-
Request a pickup from EHS when the container is full or within the designated time limit.[3]
-
C. Disposal of Empty Containers:
-
Rinsing:
-
Thoroughly rinse empty containers that held this compound three times with a suitable solvent (e.g., water, if appropriate, or an organic solvent).[1]
-
The first rinse must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may be acceptable for drain disposal if they meet local regulations for non-hazardous waste, but it is best practice to collect all rinses as hazardous waste.
-
-
Defacing:
-
Final Disposal:
-
Once rinsed and the label is defaced, the container can typically be disposed of as regular non-hazardous waste (e.g., glass or plastic recycling).[1]
-
III. Quantitative Data Summary
The following table summarizes hypothetical disposal parameters for a typical antifungal agent. Refer to the specific SDS for this compound for actual values.
| Parameter | Value/Guideline | Citation |
| pH Range for Neutralization | Not recommended for drain disposal regardless of pH. | [1][2] |
| Maximum Satellite Accumulation | 55 gallons of hazardous waste or 1 quart of acutely toxic waste. | [4] |
| Container Rinsing Protocol | Triple rinse; collect the first rinse as hazardous waste. | [1][3] |
| Storage Time Limit in SAA | Up to one year for partially filled containers. Full containers must be removed within three days. | [2] |
IV. Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols. These protocols are designed to be broadly applicable to a wide range of chemical compounds used in research. Key principles include waste segregation, proper containment and labeling, and disposal through a licensed hazardous waste handler.[5]
V. Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of chemical waste like this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Antifungal agent 47
Disclaimer: "Antifungal Agent 47" is not a publicly recognized chemical designation. The following guidelines are based on best practices for handling potent, potentially hazardous research compounds and should be superseded by the official Safety Data Sheet (SDS) for the specific agent.[1][2][3] Always conduct a thorough risk assessment before beginning any new experimental protocol.[4]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Risk Assessment
Potent antifungal agents, much like cytotoxic drugs, can pose significant health risks.[5][6] Potential hazards of a novel compound like this compound should be presumed to be significant until proven otherwise.[2] Key risks include:
-
Toxicity: Potential for acute or chronic health effects.
-
Dermal Exposure: Absorption through the skin upon direct contact.[6]
-
Inhalation: Risk of inhaling aerosolized particles, especially when handling powders.[6][7]
-
Ocular Exposure: Splashes can cause serious eye damage.
A comprehensive risk assessment must be performed for each experimental procedure involving this compound.[4]
Personal Protective Equipment (PPE)
The proper selection and use of PPE is a primary line of defense against exposure.[6][7] All PPE should be selected based on a thorough risk assessment of the planned procedure.[8]
Table 1: PPE Requirements for Handling this compound
| Task | Minimum PPE Requirement | Enhanced Precautions (High Concentration/Volume) |
| Transporting (Sealed Container) | Laboratory Coat, Single Pair of Nitrile Gloves, Safety Glasses | N/A |
| Weighing Powder | Laboratory Coat, Double Pair of Nitrile Gloves, Goggles, N95 Respirator | Use of a ventilated balance enclosure or powder containment hood is required. |
| Preparing Solutions | Laboratory Coat, Double Pair of Nitrile Gloves, Goggles, Face Shield | Work within a certified chemical fume hood.[9][10] |
| In-vitro/In-vivo Administration | Fluid-Resistant Gown, Double Pair of Nitrile Gloves, Goggles, Face Shield | Use of a biological safety cabinet for in-vitro work. |
| Waste Disposal | Fluid-Resistant Gown, Double Pair of Nitrile Gloves, Goggles | N/A |
| Spill Cleanup | Fluid-Resistant Gown, Double Pair of Industrial Thickness Gloves, Goggles, Face Shield, N95 Respirator | Refer to Spill Management Protocol. |
Key PPE Specifications:
-
Gloves: Use chemotherapy-rated nitrile gloves.[7] Always wear two pairs and change them immediately if contaminated or torn.
-
Gowns: Must be disposable, fluid-resistant, and feature a solid front with back closure.
-
Eye Protection: ANSI Z87.1-compliant safety goggles are required for splash hazards.[2] A full-face shield should be worn over goggles when there is a significant risk of splashing.[11]
-
Respiratory Protection: An N95 respirator is the minimum requirement for handling powders.[7] A higher level of respiratory protection may be necessary based on the risk assessment.
Operational Procedures and Handling
3.1. Designated Work Area All work with this compound should be conducted in a designated area, clearly marked with warning signs.[12] Access to this area should be restricted to authorized personnel.
3.2. Weighing and Reconstitution
-
Perform all manipulations of powdered this compound within a chemical fume hood or other ventilated enclosure to prevent inhalation of airborne particles.[9][10]
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them immediately after use.
-
When preparing solutions, add the solvent to the powdered agent slowly to minimize aerosol generation.
3.3. General Handling
-
Always use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the agent.[11]
-
Do not eat, drink, or apply cosmetics in the designated work area.[13][14]
-
Wash hands thoroughly before and after handling the agent, even if gloves were worn.[1]
Spill Management
Prompt and correct handling of spills is critical to prevent exposure and contamination.[8]
4.1. Spill Kit A dedicated spill kit must be readily available in the designated work area. It should contain:
-
Appropriate PPE (as listed in Table 1 for Spill Cleanup)
-
Absorbent pads or materials
-
Designated hazardous waste bags
-
Scoops and forceps for collecting debris
-
Decontamination solution (e.g., 5% sodium hypochlorite solution)[12]
4.2. Spill Cleanup Protocol
-
Secure the Area: Alert others and restrict access to the spill location.
-
Don PPE: Put on the full set of PPE for spill cleanup.
-
Contain the Spill: Cover the spill with absorbent pads, working from the outside in.
-
Decontaminate: Carefully apply decontamination solution to the spill area and allow for the appropriate contact time.
-
Collect Waste: Collect all contaminated materials (absorbent pads, gloves, etc.) and place them in a designated hazardous waste bag.
-
Final Cleaning: Clean the area with detergent and water.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination.
-
Dispose: Dispose of all waste as hazardous chemical waste.
Disposal Plan
5.1. Contaminated Materials All items that come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Used PPE (gloves, gowns, masks)
-
Disposable labware (pipette tips, tubes, flasks)
-
Spill cleanup materials
5.2. Waste Segregation and Collection
-
Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.
-
Do not mix this compound waste with general or other types of waste.
5.3. Inactivation and Disposal of Unused Agent
-
Unused or expired this compound must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Do not dispose of the agent down the drain.[15][16] For some antifungal agents, mixing with an inert material like cat litter or coffee grounds before placing in a sealed container for trash disposal is recommended for household settings, but laboratory settings require adherence to institutional hazardous waste protocols.[15][17]
Visual Workflow and Decision Diagrams
The following diagrams illustrate the standard operating procedures for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Decision Tree for this compound.
References
- 1. compliancequest.com [compliancequest.com]
- 2. twu.edu [twu.edu]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. gerpac.eu [gerpac.eu]
- 8. hse.gov.uk [hse.gov.uk]
- 9. wilcoprime.com [wilcoprime.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oar.icrisat.org [oar.icrisat.org]
- 13. ehsinsight.com [ehsinsight.com]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
